3,5-Dimethylbenzene-1,2,4-triol
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethylbenzene-1,2,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMETXUPBOCFVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549533 | |
| Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-94-3 | |
| Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the plausible synthetic pathways for 3,5-Dimethylbenzene-1,2,4-triol, a substituted benzene triol of interest in various research and development domains. Due to the absence of a direct, single-step synthesis in readily available literature, this document details a proposed multi-step approach, starting from commercially available precursors. The guide provides a logical synthesis workflow, incorporating established organic reactions and detailed experimental protocols adapted for this specific target molecule.
Proposed Synthesis Pathway: A Two-Step Approach
The most viable route to this compound involves a two-step process commencing with the hydroxylation of 3,5-dimethylphenol, followed by a subsequent hydroxylation of the resulting intermediate.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Elbs Persulfate Oxidation of 3,5-Dimethylphenol
The initial step involves the para-hydroxylation of 3,5-dimethylphenol (also known as 3,5-xylenol) to yield 3,5-dimethylbenzene-1,4-diol (2,6-dimethylhydroquinone). The Elbs persulfate oxidation is a well-established method for introducing a hydroxyl group para to an existing phenolic hydroxyl group.[1][2]
Reaction:
Caption: Elbs persulfate oxidation of 3,5-dimethylphenol.
Experimental Protocol (Adapted from general Elbs reaction procedures):
-
Dissolution: Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath.
-
Reagent Addition: A saturated aqueous solution of potassium persulfate is added dropwise to the cooled phenolate solution with constant stirring. The molar ratio of phenol to persulfate is typically 1:1.
-
Reaction: The reaction mixture is stirred at a low temperature (0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., sulfuric acid) to hydrolyze the intermediate sulfate ester.
-
Extraction: The product, 2,6-dimethylhydroquinone, is then extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylphenol | N/A |
| Reagent | Potassium Persulfate | [1][2] |
| Solvent | Aqueous NaOH | [1][2] |
| Reaction Temperature | 0 - 10 °C | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Reported Yields (for analogous phenols) | 13 - 25% | [3] |
Step 2: Hydroxylation of 2,6-Dimethylhydroquinone
The second and more challenging step is the selective introduction of a hydroxyl group at the 2-position of the 2,6-dimethylhydroquinone intermediate to form the final product, this compound. Direct hydroxylation of hydroquinones can be complex, but several strategies can be considered. A plausible approach is through an aminomethylation followed by hydrogenolysis, a method used for the synthesis of the related compound 2,3,5-trimethylhydroquinone.[4]
Reaction Pathway:
Caption: Proposed aminomethylation-hydrogenolysis route.
Experimental Protocol (Adapted from the synthesis of 2,3,5-trimethylhydroquinone): [4]
Part A: Aminomethylation (Mannich Reaction)
-
Reaction Setup: In a reaction vessel, dissolve 2,6-dimethylhydroquinone and a secondary amine (e.g., morpholine) in an organic solvent like toluene.
-
Reagent Addition: Add an aqueous solution of formaldehyde dropwise to the mixture while maintaining the temperature at around 30 °C.
-
Reaction: Stir the reaction mixture for several hours at a slightly elevated temperature (e.g., 55-60 °C). The Mannich base intermediate may precipitate out of the solution.
-
Isolation: Cool the reaction mixture and filter to collect the crude Mannich base.
Part B: Hydrogenolysis
-
Reaction Setup: Suspend the crude Mannich base in a suitable solvent such as methanol in a pressure reactor. Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction is typically carried out under pressure for several hours.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by crystallization from a suitable solvent system (e.g., methyl isobutyl ketone and toluene).
Quantitative Data (Based on the synthesis of 2,3,5-trimethylhydroquinone): [4]
| Parameter | Value (Aminomethylation) | Value (Hydrogenolysis) | Reference |
| Starting Material | 2,6-Dimethylhydroquinone | Mannich Base Intermediate | [4] |
| Reagents | Formaldehyde, Morpholine | H₂, Pd/C | [4] |
| Solvent | Toluene | Methanol | [4] |
| Reaction Temperature | 30 - 60 °C | Elevated Temperature | [4] |
| Reaction Time | ~24 hours | Several hours | [4] |
| Purity of crude product | High | High (after crystallization) | [4] |
Alternative Pathways and Considerations
1. Dakin or Baeyer-Villiger Oxidation:
An alternative strategy could involve the synthesis of a 3,5-dimethyl-2-hydroxybenzaldehyde or a 3,5-dimethyl-4-hydroxyacetophenone. A subsequent Dakin or Baeyer-Villiger oxidation could then potentially introduce the final hydroxyl group to form the triol.[5][6][7] The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids, and the Dakin reaction oxidizes ortho- or para-hydroxyaryl aldehydes or ketones to benzenediols with hydrogen peroxide in a basic solution.[5][7][8]
Caption: Baeyer-Villiger oxidation as an alternative step.
2. Direct Hydroxylation with Other Reagents:
Direct hydroxylation of 2,6-dimethylhydroquinone using other oxidizing agents could be explored. However, controlling the regioselectivity to favor hydroxylation at the 2-position over further oxidation of the hydroquinone ring is a significant challenge.
Conclusion
The synthesis of this compound is not directly reported in readily accessible literature, necessitating a multi-step synthetic approach. The proposed pathway, involving an initial Elbs persulfate oxidation of 3,5-dimethylphenol to 2,6-dimethylhydroquinone, followed by an aminomethylation and subsequent hydrogenolysis, presents a logically sound and feasible route based on established organic reactions. The alternative pathway utilizing a Baeyer-Villiger or Dakin oxidation of a suitably functionalized precursor also warrants consideration. The experimental protocols and quantitative data provided, adapted from analogous reactions, offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this target molecule. Further optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]
- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzene-1,2,4-triol is a substituted polyphenol, a class of compounds of significant interest in medicinal chemistry and drug development due to their antioxidant and other biological activities. The precise substitution pattern of the methyl and hydroxyl groups on the benzene ring is expected to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines a plausible synthetic route and standard experimental protocols for its characterization. This information serves as a foundational resource for researchers aiming to synthesize and evaluate this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, 1,2,4-benzenetriol, and the known effects of methyl group substitution on spectroscopic signatures.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 3H | Ar-OH |
| ~6.3 | Singlet | 1H | Ar-H |
| ~2.1 | Singlet | 3H | Ar-CH₃ |
| ~2.0 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-OH |
| ~145 | C-OH |
| ~138 | C-OH |
| ~125 | C-CH₃ |
| ~122 | C-CH₃ |
| ~110 | C-H |
| ~16 | -CH₃ |
| ~15 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (methyl) |
| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1470 - 1430 | Medium | C-H bend (methyl) |
| 1250 - 1180 | Strong | C-O stretch (phenol) |
| 880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]⁺ (Molecular Ion) |
| 139 | ~40 | [M - CH₃]⁺ |
| 111 | ~20 | [M - CH₃ - CO]⁺ |
| 83 | ~15 | Further fragmentation |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be adapted from the known synthesis of 1,2,4-benzenetriol. The general approach involves the introduction of the desired substitution pattern on a benzene ring followed by the formation of the triol.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,4-dimethylphenol. The directing effects of the existing substituents must be carefully considered at each step.[1][2]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization. These would require optimization for the specific target compound.
Protocol 1: Synthesis of this compound (Illustrative)
-
Nitration of 2,4-Dimethylphenol: To a cooled solution of 2,4-dimethylphenol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.
-
Reduction of the Nitro Group: The nitrated intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with a reducing agent such as tin metal and concentrated hydrochloric acid. The reaction is heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted to be basic to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
Diazotization and Hydrolysis: The resulting amino-dimethylphenol is dissolved in an acidic aqueous solution and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The solution containing the diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of the triol.
-
Purification: The final product is extracted from the aqueous solution using a suitable organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
References
An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethylbenzene-1,2,4-triol
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific compound 3,5-Dimethylbenzene-1,2,4-triol. To date, there are no published studies detailing its mechanism of action, biological activities, or associated signaling pathways. The compound is listed by chemical suppliers, confirming its existence (CAS No. 4380-94-3)[1]. However, for researchers, scientists, and drug development professionals, this lack of empirical data means that its potential therapeutic effects or toxicological properties remain uncharacterized.
In the absence of direct research on this compound, this guide will focus on the known mechanism of action of its parent compound, Benzene-1,2,4-triol (BT) . It is crucial to emphasize that the addition of two methyl groups to the benzene ring can significantly alter the molecule's physicochemical properties, including its steric hindrance, electron distribution, lipophilicity, and metabolic stability. Consequently, the biological activities of BT detailed below should not be directly extrapolated to this compound but can serve as a foundational reference for potential areas of investigation.
Mechanism of Action of Benzene-1,2,4-triol (BT)
Benzene-1,2,4-triol is a metabolite of benzene and has been studied for its toxicological and antimicrobial properties. The primary mechanisms of action identified in the literature are the induction of oxidative stress and antimicrobial activity, potentially through interference with essential metal ions.
Induction of Oxidative Stress and Cellular Damage
BT is known to readily auto-oxidize, a process that generates reactive oxygen species (ROS). This production of ROS can lead to a state of oxidative stress within cells, causing damage to vital macromolecules.
-
DNA Damage: Studies have shown that BT can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage[2]. This lesion is mutagenic and can contribute to the initiation of carcinogenesis. Furthermore, BT has been observed to cause the formation of halogenated DNA[2].
-
Apoptosis and Genotoxicity: The cellular damage instigated by BT can trigger programmed cell death, or apoptosis[2]. It has also been shown to induce the formation of micronuclei, which is an indicator of chromosomal damage and genomic instability[2].
The proposed signaling pathway for BT-induced oxidative stress is depicted below:
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of BT, particularly against the bacterium Xanthomonas citri subsp. citri, the causative agent of citrus canker.
-
Iron Sequestration: Unlike many phenolic compounds that disrupt microbial cell membranes, BT does not appear to act via membrane permeabilization[3][4]. Instead, it is suggested that BT may exert its antimicrobial effect by limiting the availability of essential metal ions, such as iron, to the bacterial cells[3][4]. Iron is a critical cofactor for many enzymatic reactions, and its sequestration can inhibit bacterial growth.
-
Dimerization: BT is prone to oxidative dimerization, and these dimers have been found to exhibit lower antimicrobial activity compared to the monomeric form[3][4]. This suggests that the stability of BT is a critical factor for its biological activity.
The proposed workflow for investigating the antimicrobial mechanism of BT is as follows:
Quantitative Data for Benzene-1,2,4-triol
The following table summarizes the available quantitative data for the antimicrobial activity of Benzene-1,2,4-triol.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Xanthomonas citri subsp. citri | 0.05 mM | [3][4] |
Experimental Protocols for Benzene-1,2,4-triol Studies
Detailed methodologies for the key experiments cited are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain: Xanthomonas citri subsp. citri.
-
Culture Medium: A suitable broth medium for the growth of the bacterium.
-
Procedure:
-
A two-fold serial dilution of Benzene-1,2,4-triol is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the bacteria.
-
The plate is incubated under appropriate conditions (e.g., 30°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Membrane Permeabilization Assay
-
Reagents: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide).
-
Procedure:
-
Bacterial cells are treated with Benzene-1,2,4-triol at its MIC.
-
The cells are then stained with a mixture of SYTO 9 and propidium iodide.
-
SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with damaged membranes.
-
The cells are observed under a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.
-
Iron Sequestration Assay
-
Procedure:
-
The MIC of Benzene-1,2,4-triol is determined as described above, but with the growth medium supplemented with increasing concentrations of an iron salt (e.g., FeCl₃).
-
An increase in the MIC value in the presence of added iron suggests that the compound's antimicrobial activity is due to iron sequestration.
-
Future Directions for this compound Research
The lack of data on this compound presents a clear opportunity for novel research. Future studies should aim to:
-
Synthesize and characterize the compound to confirm its structure and purity.
-
Evaluate its biological activities , including antimicrobial, antioxidant, and cytotoxic properties, using a range of in vitro assays.
-
Investigate its mechanism of action by exploring its effects on cellular pathways, such as those involved in oxidative stress, cell cycle regulation, and apoptosis.
-
Perform comparative studies with Benzene-1,2,4-triol to understand the influence of the dimethyl substitution on its biological profile.
Such research would be invaluable for elucidating the potential of this compound in various applications, from drug development to material science.
References
- 1. 4380-94-3|this compound|BLDPharm [bldpharm.com]
- 2. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide Based on Its Core Structure
Executive Summary
Benzene-1,2,4-triol, a hydroxylated phenolic compound, has demonstrated notable biological activities, primarily as an antimicrobial agent and a cytotoxic compound. Its reactivity and potential for oxidative dimerization play a crucial role in its biological effects. This technical guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic and toxicological assessment of 3,5-Dimethylbenzene-1,2,4-triol and related phenolic structures.
Quantitative Data on the Biological Activity of Benzene-1,2,4-triol
The primary biological activities reported for Benzene-1,2,4-triol are its antimicrobial and cytotoxic effects. The following tables summarize the key quantitative findings from the available literature.
Table 1: Antimicrobial Activity of Benzene-1,2,4-triol
| Microorganism | Assay Type | Endpoint | Result | Citation |
| Xanthomonas citri subsp. citri | Broth microdilution | Minimum Inhibitory Concentration (MIC) | 0.05 mM | [1][2][3][4] |
Table 2: Cytotoxicity of Benzene-1,2,4-triol and its Metabolites
| Cell Line | Compound | Assay Type | Endpoint | Result | Citation |
| Chinese Hamster Ovary (CHO) | Benzene-1,2,4-triol (BT) | Not specified | LD50 | > ttMA, < S-PMA | [5] |
| Chinese Hamster Ovary (CHO) | 1,4-Benzoquinone (BQ) | Not specified | LD50 | 10 µM | [5] |
| Chinese Hamster Ovary (CHO) | Hydroquinone (HQ) | Not specified | LD50 | 40 µM | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments typically used to assess the biological activities of phenolic compounds like Benzene-1,2,4-triol.
Antioxidant Activity Assays
The DPPH assay is a common method to determine the antioxidant capacity of a compound.[6][7][8]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][8][9]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: Add a small volume of the test compound to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using a known antioxidant like Trolox or ascorbic acid.
Anti-inflammatory Activity Assays
These assays determine the ability of a compound to inhibit the enzymes COX-1, COX-2, and LOX, which are involved in the inflammatory cascade.[10][11][12][13][14]
-
Enzyme Preparation: Use commercially available purified COX-1, COX-2, or LOX enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., arachidonic acid), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature for a set time.
-
Detection: The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that reduces cell viability by 50%) is calculated.
Visualization of Signaling Pathways and Workflows
Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are frequently implicated in the cellular response to such compounds.
Figure 1: A generalized experimental workflow for assessing the biological activity of a test compound.
Figure 2: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
- 1. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
3,5-Dimethylbenzene-1,2,4-triol: An Inquiry into a Molecule in the Shadows of Scientific Literature
An extensive review of scientific and historical databases reveals a significant gap in the documented knowledge of 3,5-Dimethylbenzene-1,2,4-triol. While its chemical structure and existence are confirmed through its Chemical Abstracts Service (CAS) number 4380-94-3 and its availability from commercial chemical suppliers, a detailed historical account of its discovery, initial synthesis, and specific biological activities remains elusive. This in-depth guide consolidates the limited available information and explores plausible, though unconfirmed, synthetic pathways and potential biological relevance based on related chemical structures.
Physicochemical Properties
Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic information that can be gleaned from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 4380-94-3 | [1] |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| SMILES | CC1=CC(=C(C(=C1)O)O)C | [1] |
No experimental data on properties such as melting point, boiling point, or spectral data (NMR, IR, Mass Spectrometry) were found in the reviewed literature.
Historical Context and Discovery: An Uncharted Territory
The history of the discovery and first synthesis of this compound is not documented in readily accessible scientific literature, including major chemical databases and historical chemical journals. It is plausible that the compound was synthesized as part of a broader study on substituted phenols or benzenetriols, but without a dedicated publication, its origins remain obscure. The lack of historical data prevents a chronological account of its discovery and the evolution of its synthesis.
Potential Synthetic Methodologies
While no specific experimental protocols for the synthesis of this compound have been published, established organic chemistry reactions for the hydroxylation of phenols offer theoretical pathways to its formation. The following are plausible, yet unverified, methods for its synthesis.
Elbs Persulfate Oxidation of 3,5-Dimethylphenol
The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution.[2][3] Starting with 3,5-dimethylphenol, this reaction would be expected to introduce a hydroxyl group at the position para to the existing hydroxyl group (position 4), which is sterically unhindered, to yield this compound.
Hypothetical Experimental Protocol:
-
Dissolution: 3,5-Dimethylphenol would be dissolved in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.
-
Oxidation: A solution of potassium persulfate would be added dropwise to the cooled phenoxide solution, maintaining a low temperature to control the exothermic reaction.
-
Hydrolysis: After the oxidation is complete, the resulting sulfate ester would be hydrolyzed by heating with an acid, such as sulfuric acid, to yield the final triol product.
-
Purification: The product would then be extracted from the aqueous solution using an organic solvent and purified by a suitable method like crystallization or chromatography.
Dakin Oxidation of a Substituted Hydroxybenzaldehyde
The Dakin oxidation converts an ortho- or para-hydroxybenzaldehyde or acetophenone to a benzenediol or hydroquinone using hydrogen peroxide in a basic medium.[4] To synthesize this compound via this route, a precursor such as 2,4-dihydroxy-3,5-dimethylbenzaldehyde would be required. The Dakin reaction would then replace the aldehyde group with a hydroxyl group.
Hypothetical Experimental Protocol:
-
Reaction Setup: The starting aldehyde, 2,4-dihydroxy-3,5-dimethylbenzaldehyde, would be dissolved in a basic solution, such as aqueous sodium hydroxide.
-
Oxidation: Hydrogen peroxide would be added slowly to the solution, with cooling to manage the reaction temperature.
-
Acidification: After the reaction is complete, the mixture would be acidified to protonate the resulting phenoxide and precipitate the triol.
-
Purification: The crude product would be collected by filtration and purified, for instance, by recrystallization.
Biological Activity and Signaling Pathways: A Field for Future Research
There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the broader class of polyphenolic compounds, including benzenetriols and substituted phenols, is known for a wide range of biological activities, primarily attributed to their antioxidant and redox properties.
It can be hypothesized that this compound, as a substituted benzenetriol, might exhibit antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms and scavenge free radicals. Such activities are often associated with protective effects against oxidative stress-related diseases.
Furthermore, some polyphenols are known to interact with various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Without experimental data, any discussion of the specific effects of this compound on these pathways would be purely speculative.
Conclusion and Future Directions
This compound represents a molecule for which there is a striking lack of public scientific data. While its existence is confirmed, its history, methods for its synthesis, and its biological functions are yet to be documented. The synthetic routes and potential biological activities discussed here are based on established chemical principles and the known properties of related compounds, but require experimental validation.
This guide highlights a clear opportunity for foundational chemical and biological research. The synthesis and characterization of this compound, followed by an investigation into its physicochemical properties and biological activities, would fill a significant void in the scientific literature. Such studies could reveal novel properties and potential applications for this understudied molecule in fields ranging from materials science to pharmacology.
References
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the polyhydroxylated aromatic compound 3,5-Dimethylbenzene-1,2,4-triol. Due to the limited specific data for this exact molecule, this guide incorporates information from structurally similar compounds, such as other dimethylphenol isomers and benzenetriols, to provide a predictive understanding of its physicochemical properties. All data derived from analogous compounds are clearly indicated.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | N/A |
| Molecular Weight | 154.16 g/mol | [1] |
| CAS Number | 4380-94-3 | N/A |
| Appearance | Likely a solid at room temperature | N/A |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and routes of administration. The presence of three hydroxyl groups on the benzene ring of this compound suggests some degree of water solubility, while the two methyl groups are expected to enhance its solubility in organic solvents.
Qualitative Solubility
Based on the general principles of "like dissolves like," this compound is expected to exhibit the following solubility characteristics:
-
Water: Modestly soluble. The hydroxyl groups can form hydrogen bonds with water, but the hydrophobic dimethylated benzene ring will limit extensive solubility. The solubility of the parent compound, 1,2,4-benzenetriol, is known to be significant, but the methyl groups reduce this.
-
Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Good solubility is predicted due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl groups and to solvate the nonpolar hydrocarbon portion of the molecule.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the dimethylbenzene core is nonpolar, the highly polar triol functional group will hinder dissolution in nonpolar media.
Quantitative Solubility Data (Analogous Compounds)
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| 1,2,3-Benzenetriol (Pyrogallol) | Water | 25 | Soluble |
| 3,5-Dimethylphenol | Water | 25 | 4.88 |
| 3,4-Dimethylphenol | Water | 25 | 4.76 |
Note: This data is for structurally related compounds and should be considered as an approximation for this compound.
Stability Profile
The stability of a compound under various environmental conditions is crucial for its storage, handling, and formulation. Polyhydroxylated phenols, including benzenetriols, are known to be susceptible to degradation, primarily through oxidation.
General Stability Considerations
-
Oxidative Stability: The presence of multiple hydroxyl groups makes the aromatic ring electron-rich and thus highly susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored degradation products, often quinone-type species. For instance, 1,2,4-benzenetriol is known to be stable for at least 5 months when stored under the exclusion of air, but it readily dimerizes in the presence of air.[2]
-
Thermal Stability: High temperatures can accelerate the degradation of phenolic compounds. The thermal degradation of phenolic resins, which share structural motifs with the target compound, typically begins above 300°C.
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradative pathways in phenolic compounds.
-
pH Stability: The acidity of the hydroxyl groups (pKa) will influence the compound's charge state in solutions of varying pH. In alkaline conditions, the formation of the phenoxide ion can increase susceptibility to oxidation.
Quantitative Stability Data (Analogous Compounds)
Quantitative stability data for this compound is not available. The following table presents stability information for a related benzenetriol to illustrate potential degradation behavior.
| Compound | Condition | Observation |
| 1,2,4-Benzenetriol | Stored in solution, exposed to air | Dimerization occurs |
| 1,2,4-Benzenetriol | Stored in solution, air excluded | Stable for at least 5 months[2] |
Experimental Protocols
Determination of Aqueous and Organic Solubility
A standard method for determining the solubility of a solid compound involves the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, hexane)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or mass spectrometer (MS) for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Keep a sample in water as a control. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Degradation: Store solid compound and solutions of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines. Protect control samples from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the homogeneity of peaks, while an MS detector can aid in the identification of degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate.
Visualizations
Caption: Logical workflow for determining the solubility class of a compound.
Caption: A potential oxidative degradation pathway for benzenetriols.
Summary and Recommendations
This compound is anticipated to be a compound with moderate aqueous solubility and good solubility in polar organic solvents. Its stability is a significant consideration, with a high susceptibility to oxidative degradation, particularly when exposed to air, light, and elevated temperatures.
For researchers, scientists, and drug development professionals working with this compound, the following recommendations are advised:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is highly recommended to use degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Handling: When working with solutions of this compound, minimize exposure to air and light. Prepare solutions fresh whenever possible.
-
Further Studies: It is imperative to conduct thorough experimental solubility and stability studies on this compound to obtain specific quantitative data. This will be essential for any formulation and development activities. The protocols outlined in this guide provide a solid foundation for such investigations.
References
Potential Research Areas for 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dimethylbenzene-1,2,4-triol is a small molecule with a chemical structure suggesting a rich potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other well-studied trihydroxytoluene and benzenetriol derivatives provides a strong foundation for exploring its therapeutic applications. This guide outlines promising research avenues, including its potential as an antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agent. The information presented herein is largely extrapolated from studies on analogous compounds, offering a strategic roadmap for future investigation.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound and its close structural analogs is presented below. These properties are crucial for designing experimental protocols and formulating delivery systems.
| Property | This compound | 2,4,5-Trihydroxytoluene[1] | Benzene-1,2,4-triol[2] |
| CAS Number | 4380-94-3[3][4] | 1124-09-0[1] | 533-73-3[2] |
| Molecular Formula | C₈H₁₀O₃ | C₇H₈O₃[1] | C₆H₆O₃[2] |
| Molecular Weight | 154.16 g/mol | 140.14 g/mol [1] | 126.11 g/mol [2] |
| IUPAC Name | This compound | 5-methylbenzene-1,2,4-triol[1] | Benzene-1,2,4-triol[2] |
| Predicted LogP | Data not available | 1.2[1] | Data not available |
| Melting Point | Data not available | Data not available | 141 °C[2] |
Potential Research Areas and Experimental Designs
Antioxidant and Radical Scavenging Activity
The phenolic hydroxyl groups in this compound are characteristic of antioxidant compounds that can neutralize reactive oxygen species (ROS). This is a foundational area of investigation.
-
In vitro antioxidant assays: Utilize standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and oxygen radical absorbance capacity (ORAC) to quantify the antioxidant potential.
-
Cellular antioxidant activity: Employ cell-based assays to measure the compound's ability to mitigate oxidative stress induced by agents like hydrogen peroxide or tert-butyl hydroperoxide in cell lines such as human keratinocytes (HaCaT) or neuronal cells (SH-SY5Y).
-
Mechanism of action: Investigate the potential activation of the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Anti-inflammatory Properties
Chronic inflammation is implicated in numerous diseases. The structural similarity to other phenolic compounds suggests that this compound may possess anti-inflammatory properties.
-
Enzyme inhibition assays: Evaluate the inhibitory effect on key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Cytokine production in immune cells: Treat lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) with the compound and measure the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA.
-
Signaling pathway analysis: Investigate the modulation of inflammatory signaling pathways, particularly the NF-κB pathway, through techniques like Western blotting to assess the phosphorylation of key signaling proteins.
Caption: Workflow for assessing the anti-inflammatory potential.
Neuroprotective Effects
Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. Given its potential antioxidant and anti-inflammatory activities, this compound is a candidate for neuroprotection.
-
Neuronal cell viability assays: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.
-
Anti-apoptotic activity: Investigate the modulation of apoptotic pathways by measuring markers like caspase-3 activity and the Bcl-2/Bax ratio in neuronal cells under stress.
-
Blood-brain barrier permeability: Evaluate the potential of the compound to cross the blood-brain barrier using in vitro models like the parallel artificial membrane permeability assay (PAMPA).
Caption: Hypothesized neuroprotective signaling pathways.
Antimicrobial Activity
Benzene-1,2,4-triol has demonstrated antimicrobial properties, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents.
-
Minimum Inhibitory Concentration (MIC) determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its MIC.
-
Mechanism of action studies: Investigate the mode of antimicrobial action, such as membrane permeabilization or inhibition of essential metabolic pathways.
-
Synergy studies: Evaluate the potential for synergistic effects when combined with existing antibiotics.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Culture the microbial strains to the mid-logarithmic phase and adjust the inoculum to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Synthesis and Derivatization Strategies
Further research into the synthesis and subsequent derivatization of the parent molecule could unlock compounds with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the hydroxyl and methyl groups could be explored to generate a library of analogs for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential in drug discovery. Based on the activities of its structural analogs, research into its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties is highly warranted. The experimental frameworks provided in this guide offer a starting point for a comprehensive evaluation of this promising compound. Future research should focus on establishing a scalable synthesis, conducting thorough in vitro and in vivo studies to validate these potential therapeutic applications, and exploring its toxicological profile.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, five-step synthetic pathway for the laboratory-scale preparation of 3,5-Dimethylbenzene-1,2,4-triol, a potentially valuable intermediate in pharmaceutical and materials science research. The proposed synthesis commences with the readily available starting material, 2,6-dimethylphenol, and employs a series of well-established organic transformations.
Synthetic Strategy Overview
The synthesis of this compound is not widely documented in the literature. The following protocol outlines a rational and feasible multi-step approach. The overall strategy involves the sequential functionalization of the aromatic ring of 2,6-dimethylphenol to introduce the required hydroxyl groups. The key transformations include nitration, reduction, oxidation to a benzoquinone, Thiele-Winter acetoxylation, and subsequent hydrolysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Nitration | 2,6-Dimethylphenol | Sb(NO₃)₃·5H₂O | 4-Nitro-2,6-dimethylphenol | ~95%[1] |
| 2 | Reduction | 4-Nitro-2,6-dimethylphenol | Na₂S / H₂O | 4-Amino-2,6-dimethylphenol | High |
| 3 | Oxidation | 4-Amino-2,6-dimethylphenol | O₂, Cu(II) salt | 2,6-Dimethyl-p-benzoquinone | 81-84%[2] |
| 4 | Thiele-Winter Acetoxylation | 2,6-Dimethyl-p-benzoquinone | Acetic anhydride, H₂SO₄ | 3,5-Dimethylbenzene-1,2,4-triyl triacetate | High |
| 5 | Hydrolysis | 3,5-Dimethylbenzene-1,2,4-triyl triacetate | HCl, Methanol/Water | This compound | High |
Experimental Protocols
Step 1: Synthesis of 4-Nitro-2,6-dimethylphenol
This procedure utilizes antimony nitrate for the regioselective para-nitration of 2,6-dimethylphenol.[1]
-
Materials: 2,6-Dimethylphenol, Antimony(III) nitrate pentahydrate (Sb(NO₃)₃·5H₂O), Acetone, Ethanol, Deionized water.
-
Equipment: 25 mL beaker, magnetic stirrer, ice-water bath, filtration apparatus.
-
Procedure:
-
In a 25 mL beaker, place 2,6-dimethylphenol (1.0 mmol, 122.16 mg).
-
Add antimony(III) nitrate pentahydrate (1.0 mmol, 403.85 mg).
-
Cool the beaker in an ice-water bath to 0-5 °C.
-
Grind the mixture with a glass rod for a few seconds to initiate the reaction.
-
Continue stirring the mixture in the ice-water bath for 15-20 minutes.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form.
-
-
Purification:
-
Filter the resulting precipitate.
-
Recrystallize the solid from a mixture of acetone and water or ethanol and water to yield pure 4-nitro-2,6-dimethylphenol.
-
-
Characterization: The product can be characterized by ¹H-NMR, IR spectroscopy, and melting point analysis.
Step 2: Synthesis of 4-Amino-2,6-dimethylphenol
This protocol describes the reduction of the nitro group to an amine using sodium sulfide. This is a common method for the selective reduction of nitro groups in the presence of other functional groups.
-
Materials: 4-Nitro-2,6-dimethylphenol, Sodium sulfide nonahydrate (Na₂S·9H₂O), Deionized water, Glacial acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
Procedure:
-
Dissolve 4-nitro-2,6-dimethylphenol (1.0 mmol, 167.16 mg) in water in a round-bottom flask.
-
Add a solution of sodium sulfide nonahydrate (approx. 3.0 mmol, 720.48 mg) in water to the flask.
-
Heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Carefully acidify the cooled reaction mixture with glacial acetic acid to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
-
-
Characterization: The product can be identified by ¹H-NMR, IR spectroscopy, and mass spectrometry.
Step 3: Synthesis of 2,6-Dimethyl-p-benzoquinone
This procedure involves the oxidation of 4-amino-2,6-dimethylphenol to the corresponding p-benzoquinone using a copper-catalyzed oxidation with molecular oxygen.[2]
-
Materials: 4-Amino-2,6-dimethylphenol, Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol, Oxygen gas.
-
Equipment: Two-necked flask, magnetic stirrer, gas inlet tube, condenser.
-
Procedure:
-
Dissolve 4-amino-2,6-dimethylphenol (1.0 mmol, 137.18 mg) in methanol in a two-necked flask.
-
Add a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 mmol, 17.05 mg).
-
Bubble oxygen gas through the solution while stirring vigorously at room temperature.
-
The reaction is typically complete within a few hours, indicated by a color change and TLC analysis.
-
-
Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel or by sublimation.
-
-
Characterization: The product can be characterized by ¹H-NMR, ¹³C-NMR, and melting point determination. The melting point of 2,6-dimethyl-p-benzoquinone is reported to be 71-73 °C.[3][4]
Step 4: Synthesis of 3,5-Dimethylbenzene-1,2,4-triyl triacetate
This step employs the Thiele-Winter acetoxylation to convert the synthesized benzoquinone into a triacetate.[5][6]
-
Materials: 2,6-Dimethyl-p-benzoquinone, Acetic anhydride, Concentrated sulfuric acid.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethyl-p-benzoquinone (1.0 mmol, 136.15 mg) in acetic anhydride (e.g., 5 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) with stirring.
-
Allow the reaction to proceed at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
-
Purification:
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethylbenzene-1,2,4-triyl triacetate.
-
-
Characterization: The structure can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Step 5: Synthesis of this compound
The final step is the hydrolysis of the triacetate to yield the desired triol.
-
Materials: 3,5-Dimethylbenzene-1,2,4-triyl triacetate, Methanol, Deionized water, Concentrated hydrochloric acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask, suspend 3,5-dimethylbenzene-1,2,4-triyl triacetate (1.0 mmol, 280.26 mg) in a mixture of methanol and water (e.g., 10 mL methanol and 5 mL water).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
-
Purification:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
The aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
-
-
Characterization: The final product, this compound, should be characterized by ¹H-NMR, ¹³C-NMR, mass spectrometry, and high-resolution mass spectrometry to confirm its structure and purity.
References
- 1. sid.ir [sid.ir]
- 2. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]
- 3. 2,6-DIMETHYLBENZOQUINONE | 527-61-7 [chemicalbook.com]
- 4. 2,6-DIMETHYLBENZOQUINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thiele Reaction [drugfuture.com]
- 6. organicreactions.org [organicreactions.org]
HPLC Analysis of 3,5-Dimethylbenzene-1,2,4-triol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 3,5-Dimethylbenzene-1,2,4-triol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate quantification of this phenolic compound in research and quality control settings. The method is based on reversed-phase chromatography, which is a widely used and robust technique for the analysis of phenolic compounds.[1][2][3] This application note includes instrument parameters, sample preparation guidelines, and a data reporting structure to ensure reliable and reproducible results.
Introduction
This compound is a phenolic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and precise analytical methods are crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[3][4] This application note outlines a ready-to-use HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃[5] |
| Molecular Weight | 154.16 g/mol [5] |
| General Class | Phenolic Compound, Aromatic Polyol[6] |
| Anticipated Polarity | Polar |
| UV Absorbance | Expected in the range of 270-280 nm (typical for phenols) |
HPLC Method Parameters
The following table outlines the recommended HPLC parameters for the analysis of this compound. These parameters are based on common practices for analyzing similar phenolic compounds.[1][3][7]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm[7] |
| Detector | UV/DAD (Diode Array Detector)[3][8] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (in its initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation will depend on the matrix. A general procedure for a solid sample is provided below.
-
Extraction: Accurately weigh a known amount of the sample and extract the analyte using a suitable solvent such as methanol or a methanol/water mixture.[2][7] Sonication can be used to improve extraction efficiency.[7]
-
Centrifugation/Filtration: Centrifuge the extract to pellet any solid particles. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to prevent column clogging.[3][9]
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the range of the calibration curve.
Data Analysis and Reporting
Calibration Curve
Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
Quantification
Inject the prepared sample and identify the peak for this compound based on its retention time compared to the standards. Calculate the concentration of the analyte in the sample using the calibration curve.
The following table should be used to report the quantitative results:
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
System Suitability
To ensure the performance of the HPLC system, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |
Visual Representations
Experimental Workflow
Caption: HPLC Analysis Workflow for this compound.
Logical Relationship of Method Development
Caption: Logical Steps in HPLC Method Development for the Analyte.
References
- 1. akjournals.com [akjournals.com]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. 4380-94-3|this compound|BLDPharm [bldpharm.com]
- 6. 2,4-Dimethylbenzene-1,3,5-triol | 4463-02-9 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Note: NMR Spectroscopic Analysis of 3,5-Dimethylbenzene-1,2,4-triol
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3,5-Dimethylbenzene-1,2,4-triol. Due to the absence of published experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts based on analysis of structurally similar compounds. A comprehensive, standardized experimental protocol for sample preparation and data acquisition is also provided to guide researchers in obtaining high-quality NMR spectra for this and related phenolic compounds. This information is valuable for the identification, purity assessment, and structural elucidation of this compound in various research and development settings, including drug discovery and materials science.
Introduction
This compound is a polyhydroxylated aromatic compound. The arrangement of hydroxyl and methyl groups on the benzene ring dictates its chemical and physical properties, including its potential antioxidant activity and its utility as a building block in organic synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules. This application note serves as a practical guide for researchers, providing both predicted spectral data and a robust experimental protocol.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR spectral data for this compound have been predicted based on established substituent effects and analysis of related compounds such as benzene-1,2,4-triol, and various dimethylphenols. The predictions are made for a sample dissolved in DMSO-d₆, a common solvent for phenolic compounds.
Structure:
Figure 1. Chemical Structure of this compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (on C6) | 6.10 - 6.30 | s | 1H | - |
| -OH (on C1) | 8.70 - 9.20 | s (broad) | 1H | - |
| -OH (on C2) | 8.40 - 8.80 | s (broad) | 1H | - |
| -OH (on C4) | 8.00 - 8.50 | s (broad) | 1H | - |
| -CH₃ (on C3) | 2.00 - 2.20 | s | 3H | - |
| -CH₃ (on C5) | 2.00 - 2.20 | s | 3H | - |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 145.0 - 150.0 |
| C2 | 140.0 - 145.0 |
| C3 | 115.0 - 120.0 |
| C4 | 148.0 - 153.0 |
| C5 | 118.0 - 123.0 |
| C6 | 105.0 - 110.0 |
| -CH₃ (on C3) | 15.0 - 20.0 |
| -CH₃ (on C5) | 15.0 - 20.0 |
Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
High-precision 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 500 MHz) equipped with a suitable probe
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.[1]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.[1]
-
Gently vortex the vial until the sample is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
Instrumental Parameters:
The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 125 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zgpg30 |
| Decoupling | Proton decoupled |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.5 s |
| Spectral Width (SW) | 240 ppm |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving phenolic compounds.
Caption: Experimental workflow for NMR analysis.
Caption: Hypothetical antioxidant signaling pathway.
Discussion
The predicted NMR data provides a valuable reference for the initial identification of this compound. The aromatic region of the ¹H NMR spectrum is expected to show a single proton, deshielded by the three hydroxyl groups. The two methyl groups are chemically equivalent and should appear as a single peak. The hydroxyl protons are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and water content. Confirmation of the hydroxyl peaks can be achieved by a D₂O exchange experiment, where the hydroxyl signals would disappear.
The provided experimental protocol is a standardized procedure that should yield high-resolution spectra suitable for structural confirmation and purity analysis. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve polar phenolic compounds and to slow down the proton exchange of the hydroxyl groups, often allowing for their observation in the ¹H NMR spectrum.
The hypothetical signaling pathway illustrates how phenolic compounds like this compound may exert antioxidant effects, not only by directly scavenging reactive oxygen species (ROS), but also by activating the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[2][3][4] This dual action is a hallmark of many bioactive phenolic compounds.
Conclusion
This application note provides essential predicted NMR data and a detailed experimental protocol for the analysis of this compound. The information presented herein will facilitate the accurate identification and further investigation of this compound by researchers in various scientific disciplines. The provided workflow and pathway diagrams serve as useful visual aids for experimental planning and for understanding the potential biological role of this class of molecules.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethylbenzene-1,2,4-triol in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzene-1,2,4-triol is a phenolic compound with a structural resemblance to endogenous and natural antioxidants. Its hydroquinone and catechol-like moieties suggest a strong potential for antioxidant activity. Phenolic compounds are known to act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT), single-electron transfer (SET), and chelation of transition metals.[1] The presence of three hydroxyl groups on the benzene ring, particularly the 1,2,4-triol arrangement, is expected to confer potent radical scavenging properties. These structural features make this compound a compelling candidate for investigation in antioxidant research and as a potential lead compound in drug development for conditions associated with oxidative stress.
Mechanism of Antioxidant Action
The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it.[2][3] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of multiple hydroxyl groups and electron-donating methyl groups on the benzene ring further enhances this stability, making the compound a more effective antioxidant.
In addition to direct radical scavenging, this compound may also exert its antioxidant effects through the modulation of intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[4] Under conditions of oxidative stress, electrophilic compounds can interact with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[5] Given its chemical structure, it is plausible that this compound or its oxidation products could act as signaling molecules to activate the Nrf2 pathway.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for similar phenolic compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Phenolic compounds can be sensitive to light and air.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Data Presentation: Hypothetical Antioxidant Profile
The following tables summarize hypothetical quantitative data for this compound in common antioxidant assays. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented and are benchmarked against the common antioxidant, Trolox.
Table 1: In Vitro Radical Scavenging Activity
| Assay | Test Compound | IC50 (µM) [Hypothetical] | Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical] |
| DPPH | This compound | 15.8 | 2.1 |
| ABTS | This compound | 8.2 | 3.5 |
Table 2: Cellular Antioxidant Activity
| Assay | Cell Line | Test Compound | EC50 (µM) [Hypothetical] |
| Cellular Antioxidant Assay (CAA) | HepG2 | This compound | 25.4 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[8]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol or a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[9] The oxidation of DCFH is induced by a peroxyl radical generator.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - peroxyl radical initiator
-
Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment with Test Compound:
-
Remove the culture medium and wash the cells with HBSS.
-
Treat the cells with various concentrations of this compound and a standard (e.g., Quercetin) in treatment medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with HBSS.
-
Add 25 µM DCFH-DA in HBSS to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with HBSS.
-
Add 600 µM AAPH in HBSS to each well to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage of inhibition of DCF formation for each concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound required to inhibit 50% of the DCF formation.
-
Visualizations
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Keap1-Nrf2 signaling pathway activation.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ineos.com [ineos.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for 3,5-Dimethylbenzene-1,2,4-triol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzene-1,2,4-triol is a substituted derivative of 1,2,4-benzenetriol. The core benzenetriol structure, with its three hydroxyl groups, imparts significant chemical reactivity, making it a versatile building block in organic synthesis.[1][2] The presence of two methyl groups on the aromatic ring is expected to modify its steric and electronic properties, potentially influencing its reactivity, selectivity, and biological activity compared to the unsubstituted parent compound. Like other phenols, it is anticipated to be a strong reducing agent and participate in a variety of chemical transformations including oxidation, substitution, and coupling reactions.[1]
Potential Applications
Based on the known applications of 1,2,4-benzenetriol, the following are potential areas of use for this compound:
-
Antioxidant: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[3][4] The hydroxyl groups on the benzene ring can donate a hydrogen atom to a radical, thereby stabilizing it. The methyl groups may enhance the antioxidant activity by increasing the electron density on the ring, which can facilitate hydrogen atom transfer.
-
Intermediate in Pharmaceutical and Agrochemical Synthesis: 1,2,4-Benzenetriol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The methyl groups can provide additional lipophilicity and steric bulk, which may be beneficial for modulating the pharmacological profile of a drug candidate.
-
Monomer for Polymer Synthesis: The trifunctional nature of benzenetriols allows them to be used as cross-linking agents or monomers in the synthesis of polymers.[2] this compound could potentially be used to create polymers with modified thermal and mechanical properties.
-
Precursor for Dyes and Pigments: Benzenetriol derivatives are used in the formulation of hair dyes and other colorants.[2] The specific substitution pattern of this compound could be exploited to synthesize novel dyes with unique colors and properties.
Quantitative Data
As specific experimental data for this compound is limited, the following table compares its basic properties with those of the parent compound, 1,2,4-benzenetriol.
| Property | 1,2,4-Benzenetriol | This compound | Reference |
| CAS Number | 533-73-3 | 4380-94-3 | [5][6] |
| Molecular Formula | C₆H₆O₃ | C₈H₁₀O₃ | [5][6] |
| Molecular Weight | 126.11 g/mol | 154.16 g/mol | [5][6] |
| Appearance | White to light-tan crystalline powder | Not specified (likely a solid) | [6] |
| Purity | ≥97% | Not specified | [6] |
Experimental Protocols
The following are representative, hypothetical protocols for potential applications of this compound.
Protocol 1: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant activity of phenolic compounds.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
UV-Vis microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by diluting the stock solution with methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Synthesis of a Triacetate Derivative
This protocol describes a simple derivatization of the hydroxyl groups, a common step in the characterization or protection of phenols.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane.
-
Add 5 equivalents of acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the mixture while stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any excess acetic anhydride and pyridine.
-
Wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure triacetate derivative.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. The Application of 1,2,4-Benzenetriol_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4380-94-3|this compound|BLDPharm [bldpharm.com]
- 6. Benzenetriols and derivatives | Fisher Scientific [fishersci.com]
Application Note and Protocol for the Purification of 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3,5-Dimethylbenzene-1,2,4-triol, a substituted aromatic triol. Due to the susceptibility of hydroquinones and related phenolic compounds to oxidation, this protocol emphasizes techniques to minimize degradation and ensure high purity of the final product.[1][2] The methods described include recrystallization and column chromatography, along with analytical techniques for purity assessment. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound belongs to the class of substituted benzene-1,2,4-triols, which are valuable intermediates in the synthesis of various organic molecules and potential pharmacophores. Substituted hydroquinones and related phenols are known for their biological activities but are also prone to oxidation, which can lead to the formation of colored impurities and dimerization.[1][2] Therefore, a robust purification protocol is critical to obtain high-purity material for subsequent applications. The following protocols are based on established methods for the purification of substituted hydroquinones and benzenetriols and are adapted for this compound.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C8H10O3 | N/A |
| Molecular Weight | 154.16 g/mol | N/A |
| Appearance | Off-white to pale brown solid | General observation for similar compounds |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | [3] |
Handling Precautions: this compound is sensitive to air and light. All handling and purification steps should be performed under an inert atmosphere where possible, and exposure to light should be minimized.[2][3] The use of deoxygenated solvents is highly recommended.
Purification Protocols
Two primary methods for the purification of this compound are presented: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The key is the selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For substituted hydroquinones, solvents such as isopropanol, toluene, and ethyl acetate have been used.[4][5]
Experimental Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In a round-bottom flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.[5]
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow for Recrystallization:
Caption: Recrystallization workflow for this compound.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities. For substituted hydroquinones, a normal phase silica gel column is often effective.
Experimental Protocol:
-
Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack a glass column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes). The elution can be monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Flash Column Chromatography:
References
- 1. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 2. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 5. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: In Vitro Studies Involving 3,5-Dimethylbenzene-1,2,4-triol
Introduction
3,5-Dimethylbenzene-1,2,4-triol is a phenolic compound of interest for its potential biological activities, likely stemming from its antioxidant and pro-oxidant capabilities. Phenolic compounds are widely studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides a detailed framework for the in vitro evaluation of this compound, drawing parallels from studies on similar molecules.
Potential In Vitro Applications and Corresponding Protocols
Based on the activities of related phenolic compounds, the primary in vitro applications for this compound would likely involve assessing its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity Assessment
The antimicrobial potential of phenolic compounds is a significant area of research. Studies on Benzene-1,2,4-triol have demonstrated its activity against various bacteria, such as Xanthomonas citri subsp. citri.[1][2] A key aspect to consider is the compound's stability, as dimerization can affect its activity.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzene-1,2,4-triol and Related Compounds against X. citri
| Compound | MIC (mM) | Reference |
| Benzene-1,2,4-triol | 0.05 | [1][2] |
| Benzene-1,2,4-triol Dimer 1 | > 0.4 | [1] |
| Benzene-1,2,4-triol Dimer 2 | > 0.4 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Antioxidant Activity Evaluation
Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of 1,2,4-triazole analogs has been evaluated using the DPPH radical scavenging assay.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-inflammatory Activity Assessment
The anti-inflammatory effects of related compounds have been investigated by measuring the inhibition of pro-inflammatory mediators in cell-based assays. For instance, studies have evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent.
-
Data Analysis: Determine the effect of the compound on NO production by comparing the nitrite levels in treated versus untreated (LPS only) cells.
Signaling Pathway: LPS-induced Inflammatory Response
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.
Neuroprotective Effects Evaluation
The neuroprotective potential of novel compounds is often assessed in vitro using neuronal cell lines challenged with neurotoxins. For example, the protective effects against H2O2-induced damage in SH-SY5Y neuroblastoma cells have been investigated for other molecules.[6]
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a few hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone to determine the neuroprotective effect.
Conclusion
While direct experimental data for this compound is currently lacking, the protocols and frameworks outlined in these application notes provide a comprehensive starting point for its in vitro characterization. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to carefully consider the compound's physicochemical properties, such as solubility and stability, during experimental design. The exploration of its biological activities could unveil novel therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro anti-inflammatory activity of neorogioltriol, a new diterpene extracted from the red algae Laurencia glandulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzenetriol Derivatives in Chemical Reactions
However, the parent compound, 1,2,4-Benzenetriol (also known as hydroxyquinol), is a well-studied reagent. The following application notes and protocols for 1,2,4-Benzenetriol are provided as a reference for researchers and drug development professionals. These may serve as a foundational guide for potential applications of its derivatives, such as 3,5-Dimethylbenzene-1,2,4-triol, with the understanding that reaction conditions and outcomes may vary.
1,2,4-Benzenetriol: A Versatile Reagent in Organic Synthesis and Biological Studies
1,2,4-Benzenetriol is a highly reactive aromatic compound with three hydroxyl groups, making it a versatile intermediate in various chemical transformations.[1] Its utility spans from being a building block in the synthesis of pharmaceuticals and agrochemicals to its use in cosmetic formulations and materials science.[2][3]
Key Applications:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for creating more complex molecules with potential therapeutic or pesticidal activities.[3]
-
Cosmetic Industry: Utilized in hair dye formulations due to its ability to undergo oxidative coupling to form colored products.[1][4]
-
Polymer and Materials Science: Can be used as a monomer or cross-linking agent in the development of new polymers and as a component in adhesives.[4]
-
Biological and Environmental Studies: As a metabolite of benzene, it is studied for its role in benzene-induced toxicity and in the biodegradation of aromatic compounds.[4][5]
Chemical Reactivity and Handling
1,2,4-Benzenetriol is a potent reducing agent and is sensitive to air, especially in basic solutions, where it can auto-oxidize to form colored products.[2] This reactivity is a key aspect of its utility but also necessitates careful handling under inert atmospheres for many synthetic applications.
Oxidative Dimerization:
In the presence of oxygen, 1,2,4-benzenetriol can undergo oxidative dimerization.[6] This reaction is influenced by conditions such as pH, temperature, and the presence of metal ions.[5] Under aerobic conditions at room temperature, it can form a 5-5' linked dimer.[4] Further oxidation can lead to the formation of a hydroxyquinone-containing dimer.[6]
Experimental Protocols
The following are illustrative protocols for reactions involving 1,2,4-Benzenetriol.
Protocol 1: Synthesis of 1,2,4-Benzenetriol by Hydrolysis of 1,2,4-Triacetoxybenzene
This method is a common laboratory-scale synthesis of 1,2,4-Benzenetriol.[2][7]
Materials:
-
1,2,4-Triacetoxybenzene
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric Acid (12 N)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Activated charcoal
Procedure:
-
Combine 1,2,4-triacetoxybenzene with methanol and deionized water in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure to obtain the crude product as a solid.
-
Dissolve the crude solid in ethyl acetate with heating.
-
Add solid sodium bicarbonate and activated charcoal to the solution.
-
Heat the solution to boiling for a short period.
-
Filter the hot solution to remove the solids.
-
Concentrate the filtrate under reduced pressure to yield 1,2,4-Benzenetriol.
Quantitative Data (Illustrative):
| Reactant | Moles (mol) | Molar Mass ( g/mol ) | Amount (g) |
| 1,2,4-Triacetoxybenzene | 2.656 | 252.22 | 670 |
| Product | Molar Mass ( g/mol ) | Yield (%) | |
| 1,2,4-Benzenetriol | 126.11 | ~98% | |
| Table based on an illustrative reaction described in the literature.[7] |
Protocol 2: Oxidative Dimerization of 1,2,4-Benzenetriol
This protocol describes the spontaneous dimerization of 1,2,4-Benzenetriol in an aqueous solution exposed to air.[6]
Materials:
-
1,2,4-Benzenetriol
-
Water
Procedure:
-
Dissolve 1,2,4-Benzenetriol in water in a flask that is open to the air.
-
Stir the solution at room temperature.
-
The reaction can be monitored over time by techniques such as NMR spectroscopy to observe the formation of the dimer.[6]
-
The dimer may precipitate from the solution over time.
Visualizing Chemical Pathways
The following diagrams illustrate the synthesis and a key reaction of 1,2,4-Benzenetriol.
Caption: Synthesis of 1,2,4-Benzenetriol.
Caption: Oxidative Dimerization of 1,2,4-Benzenetriol.
Biological Significance and Signaling
1,2,4-Benzenetriol is a known metabolite of benzene and is implicated in its toxicity. It can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage.[5][8] This activity is a subject of study in toxicology and drug development, particularly in understanding the mechanisms of chemical-induced carcinogenesis. The autooxidation of 1,2,4-benzenetriol can be catalyzed by metal ions like copper and iron.[5]
Caption: Biological role of 1,2,4-Benzenetriol.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2,4-Benzenetriol | 533-73-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. The Application of 1,2,4-Benzenetriol_Chemicalbook [chemicalbook.com]
- 5. Buy 1,2,4-Benzenetriol | 533-73-3 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 8. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Scaling Up 3,5-Dimethylbenzene-1,2,4-triol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3,5-Dimethylbenzene-1,2,4-triol, a potentially valuable building block in pharmaceutical and materials science. Two primary synthetic routes are presented, starting from the readily available precursor 2,6-dimethylphenol. The protocols are designed with scalability in mind, focusing on robust and well-established chemical transformations. Quantitative data for each step is summarized in tables for easy comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory or pilot plant setting.
Introduction
This compound is a substituted polyhydric phenol of interest for its potential applications as an antioxidant, a precursor to pharmacologically active molecules, and as a monomer for specialty polymers. The strategic placement of the methyl and hydroxyl groups on the benzene ring can influence its chemical reactivity and biological activity. The development of efficient and scalable synthetic methods is crucial for enabling its broader investigation and potential commercialization.
This document outlines two distinct, scalable synthetic strategies for the production of this compound, starting from 2,6-dimethylphenol.
-
Route 1: Thiele-Winter Acetoxylation. This route involves the oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone, followed by a Thiele-Winter acetoxylation to introduce the third hydroxyl group as an acetate ester. A final hydrolysis step yields the desired triol. This route is attractive due to its potentially high yields in the key acetoxylation step.
-
Route 2: Elbs Persulfate Oxidation and Dakin Oxidation. This pathway begins with the direct para-hydroxylation of 2,6-dimethylphenol using the Elbs persulfate oxidation to form 2,6-dimethylhydroquinone. Subsequent protection of the hydroxyl groups, followed by formylation and a Dakin oxidation, introduces the final hydroxyl group. This multi-step approach offers an alternative with potentially milder conditions for certain transformations.
The following sections provide detailed experimental protocols for each route, along with tabulated data and graphical representations of the workflows and key mechanisms.
Synthetic Workflow Overview
Figure 1: Overall synthetic workflow for the production of this compound via two distinct routes.
Route 1: Thiele-Winter Acetoxylation Pathway
This route offers a concise synthesis of the target molecule through a quinone intermediate. The key transformation is the Thiele-Winter acetoxylation, which efficiently constructs the 1,2,4-triacetoxybenzene core.
Step 1.1: Oxidation of 2,6-Dimethylphenol to 2,6-Dimethyl-p-benzoquinone
Application Note: The oxidation of 2,6-dimethylphenol to the corresponding p-benzoquinone is a critical first step. Various methods exist, including oxidation with Fremy's salt or catalytic oxidation with oxygen in the presence of a copper or cobalt catalyst. For scalability, catalytic air oxidation is often preferred in industrial settings due to cost-effectiveness and operational simplicity. The protocol below details a laboratory-scale procedure using Fremy's salt (potassium nitrosodisulfonate), which is known for its high selectivity.
Experimental Protocol:
-
Reaction Setup: A 2 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with a solution of 2,6-dimethylphenol (122.2 g, 1.0 mol) in 1 L of a 1:1 mixture of methanol and water.
-
Reagent Preparation: In a separate beaker, a solution of Fremy's salt (potassium nitrosodisulfonate, 536.4 g, 2.0 mol) is prepared in 2 L of water, buffered to pH 8 with a sodium phosphate buffer.
-
Reaction Execution: The Fremy's salt solution is added dropwise to the stirred solution of 2,6-dimethylphenol over 2-3 hours, maintaining the reaction temperature between 15-20 °C using an ice bath. The reaction mixture will turn a deep purple color, which will gradually fade as the reaction progresses.
-
Work-up and Purification: After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with water (2 x 500 mL) and brine (1 x 500 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield a yellow solid. The crude product is purified by recrystallization from ethanol to afford 2,6-dimethyl-p-benzoquinone.
Step 1.2: Thiele-Winter Acetoxylation of 2,6-Dimethyl-p-benzoquinone
Application Note: The Thiele-Winter acetoxylation is a powerful reaction for converting quinones to 1,2,4-triacetoxybenzenes.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a Lewis acid like boron trifluoride, in acetic anhydride. This reaction is generally high-yielding.
Experimental Protocol:
-
Reaction Setup: A 1 L, three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, is charged with 2,6-dimethyl-p-benzoquinone (136.1 g, 1.0 mol) and acetic anhydride (500 mL).
-
Reaction Execution: The mixture is cooled to 0-5 °C in an ice bath. Concentrated sulfuric acid (10 mL) is added dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured into 2 L of ice-water with stirring. The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral. The crude 1,2,4-triacetoxy-3,5-dimethylbenzene is dried in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Step 1.3: Hydrolysis of 1,2,4-Triacetoxy-3,5-dimethylbenzene
Application Note: The final step is the hydrolysis of the triacetate to the desired triol. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.
Experimental Protocol:
-
Reaction Setup: A 2 L round-bottom flask equipped with a reflux condenser is charged with 1,2,4-triacetoxy-3,5-dimethylbenzene (294.3 g, 1.0 mol), methanol (1 L), and concentrated hydrochloric acid (100 mL).
-
Reaction Execution: The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (1 L) and washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Quantitative Data for Route 1
| Step | Starting Material | Key Reagents | Product | Molar Ratio (SM:Reagent) | Typical Yield (%) | Purity (%) |
| 1.1 | 2,6-Dimethylphenol | Fremy's Salt | 2,6-Dimethyl-p-benzoquinone | 1 : 2 | 85-95 | >98 |
| 1.2 | 2,6-Dimethyl-p-benzoquinone | Acetic Anhydride, H₂SO₄ | 1,2,4-Triacetoxy-3,5-dimethylbenzene | 1 : 5 (anhydride) | 80-90 | >97 |
| 1.3 | 1,2,4-Triacetoxy-3,5-dimethylbenzene | HCl, Methanol | This compound | - | 90-98 | >99 |
Route 2: Elbs Persulfate Oxidation and Dakin Oxidation Pathway
This alternative route avoids the handling of quinones directly in the main synthetic sequence and relies on a series of well-established named reactions.
Step 2.1: Elbs Persulfate Oxidation of 2,6-Dimethylphenol
Application Note: The Elbs persulfate oxidation allows for the direct para-hydroxylation of phenols.[3][4] The reaction is performed in an alkaline solution with potassium persulfate. While yields can be moderate, it offers a direct route to the hydroquinone derivative.
Experimental Protocol:
-
Reaction Setup: A 5 L, three-necked round-bottom flask is equipped with a mechanical stirrer and a thermometer. A solution of 2,6-dimethylphenol (122.2 g, 1.0 mol) in 1 L of 10% aqueous sodium hydroxide is prepared in the flask and cooled to 10-15 °C.
-
Reagent Addition: A solution of potassium persulfate (270.3 g, 1.0 mol) in 2 L of water is added slowly to the stirred phenol solution over 3-4 hours, maintaining the temperature below 20 °C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 24 hours. The mixture is then acidified with concentrated hydrochloric acid to pH 2-3 and heated to 80-90 °C for 1 hour to hydrolyze the intermediate sulfate ester.
-
Purification: The cooled solution is extracted with ethyl acetate (3 x 800 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2,6-dimethylhydroquinone is purified by column chromatography or recrystallization.
Step 2.2: Protection of 2,6-Dimethylhydroquinone
Application Note: To enable selective formylation in the next step, the hydroxyl groups of the hydroquinone are protected as methyl ethers. This is a standard etherification reaction.
Experimental Protocol:
-
Reaction Setup: A 2 L flask is charged with 2,6-dimethylhydroquinone (138.2 g, 1.0 mol), acetone (1 L), and potassium carbonate (345.5 g, 2.5 mol).
-
Reagent Addition: Dimethyl sulfate (277.5 g, 2.2 mol) is added dropwise to the stirred suspension.
-
Reaction: The mixture is heated at reflux for 12-18 hours.
-
Work-up and Purification: The mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated, and the residue is dissolved in diethyl ether, washed with water and brine, and dried. The solvent is removed to give 1,4-dimethoxy-2,6-dimethylbenzene, which can be purified by distillation under reduced pressure.
Step 2.3: Formylation of 1,4-Dimethoxy-2,6-dimethylbenzene
Application Note: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as dimethoxybenzenes.[5][6]
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a 1 L flask, phosphorus oxychloride (184.0 g, 1.2 mol) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 200 mL) with stirring.
-
Reaction: A solution of 1,4-dimethoxy-2,6-dimethylbenzene (166.2 g, 1.0 mol) in DMF (200 mL) is added to the prepared Vilsmeier reagent. The mixture is heated to 60-70 °C for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol yields pure 2,5-dimethoxy-3,5-dimethylbenzaldehyde.
Step 2.4: Dakin Oxidation of 2,5-Dimethoxy-3,5-dimethylbenzaldehyde
Application Note: The Dakin oxidation converts a para-hydroxybenzaldehyde to a hydroquinone.[7][8] In this case, the formyl group is replaced by a hydroxyl group, leading to the trimethoxy intermediate.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for the synthesis of this compound?
A1: A suitable and commercially available starting material is 3,5-dimethylphenol. This compound provides the basic carbon skeleton and the initial hydroxyl group.
Q2: Which synthesis methods are recommended for preparing this compound from 3,5-dimethylphenol?
A2: Two primary methods are recommended:
-
Elbs Persulfate Oxidation: This is a direct method for the para-hydroxylation of phenols. It involves the reaction of the phenolate ion with potassium persulfate in an alkaline solution, followed by hydrolysis. This method is often preferred for its regioselectivity.[1][2]
-
Dakin Oxidation: This is an indirect method that involves two main steps. First, a formyl or acetyl group is introduced at the 4-position of 3,5-dimethylphenol. The resulting hydroxybenzaldehyde or hydroxyacetophenone is then oxidized with hydrogen peroxide in a basic solution to yield the desired triol.[3][4][5]
Q3: What are the potential side reactions or byproducts in these syntheses?
A3:
-
Elbs Persulfate Oxidation: The main side reaction is the formation of polymeric byproducts. Also, some starting material may remain unreacted.[6] The reaction can also sometimes yield small amounts of the ortho-hydroxylated product.
-
Dakin Oxidation: Incomplete oxidation can be an issue. Also, the initial formylation or acylation step may not be perfectly regioselective, leading to isomeric impurities.
Q4: What is the expected yield for the synthesis of this compound?
A4: The yields can vary significantly based on the chosen method and optimization of reaction conditions.
-
Elbs Persulfate Oxidation: Yields are often moderate to low.[1]
-
Dakin Oxidation: This multi-step process can have a variable overall yield depending on the efficiency of each step.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
Q6: What are the best practices for purifying the crude product?
A6: Purification of the crude product can be achieved through:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[7]
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product.[8]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility.[8]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause (Elbs Oxidation): The pH of the reaction mixture was not sufficiently alkaline. The phenolate ion is the reactive species, and its formation is favored in a basic medium.
-
Solution: Ensure the reaction is performed under alkaline conditions, for instance, by using aqueous ammonia or sodium hydroxide.
-
-
Possible Cause (Elbs Oxidation): The potassium persulfate was added too quickly. This can lead to side reactions and decomposition of the reagent.
-
Solution: Add the potassium persulfate solution slowly and portion-wise to the reaction mixture while maintaining a low temperature.
-
-
Possible Cause (Dakin Oxidation): The intermediate hydroxybenzaldehyde or hydroxyacetophenone was not successfully synthesized or was of low purity.
-
Solution: Purify the intermediate before proceeding to the Dakin oxidation step. Confirm its identity and purity using analytical methods.
-
-
Possible Cause (Dakin Oxidation): The hydrogen peroxide decomposed before reacting.
-
Solution: Use a fresh, stabilized solution of hydrogen peroxide. Add it slowly to the reaction mixture and control the temperature.
-
Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
-
Possible Cause: Inadequate mixing of the reactants.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Problem 3: The final product is contaminated with colored impurities.
-
Possible Cause: Oxidation of the phenol product. Polihydroxylated phenols are susceptible to oxidation, which can form colored quinone-type byproducts.[9][10][11]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup and purification, handle the product quickly and avoid prolonged exposure to air and light. The use of a small amount of a reducing agent like sodium bisulfite during workup can sometimes help.
-
Experimental Protocols
Method 1: Elbs Persulfate Oxidation of 3,5-Dimethylphenol
-
Preparation of the Phenolate Solution:
-
Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide (1-2 molar equivalents) with stirring.
-
Cool the solution to 10-15°C in an ice bath.
-
-
Preparation of the Persulfate Solution:
-
Separately, prepare a solution of potassium persulfate (1-1.2 molar equivalents) in water.
-
-
Reaction:
-
Slowly add the potassium persulfate solution to the 3,5-dimethylphenolate solution dropwise over a period of 1-2 hours, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.
-
-
Hydrolysis:
-
Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 1-2.
-
Heat the acidified mixture to 80-90°C for 1-2 hours to hydrolyze the intermediate sulfate ester.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Dakin Oxidation via Formylation of 3,5-Dimethylphenol
Step A: Formylation of 3,5-Dimethylphenol (e.g., via the Duff Reaction)
-
Reaction Setup:
-
To a mixture of hexamethylenetetramine and glacial acetic acid, add 3,5-dimethylphenol.
-
Heat the mixture at 100-110°C for several hours.
-
-
Hydrolysis and Workup:
-
Add an aqueous solution of hydrochloric acid and heat the mixture to hydrolyze the intermediate.
-
Cool the mixture and extract the product, 3,5-dimethyl-4-hydroxybenzaldehyde, with an organic solvent.
-
Purify the intermediate by recrystallization or column chromatography.
-
Step B: Dakin Oxidation of 3,5-Dimethyl-4-hydroxybenzaldehyde
-
Reaction:
-
Dissolve the purified 3,5-dimethyl-4-hydroxybenzaldehyde in an aqueous basic solution (e.g., sodium hydroxide).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen peroxide (30%) dropwise, maintaining a low temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
-
Workup and Purification:
-
Acidify the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting this compound by column chromatography.
-
Data Presentation
| Parameter | Elbs Persulfate Oxidation | Dakin Oxidation |
| Starting Material | 3,5-Dimethylphenol | 3,5-Dimethylphenol |
| Key Reagents | Potassium persulfate, Base | Formylating agent, H₂O₂, Base |
| Number of Steps | 1 (plus hydrolysis) | 2 or more |
| Typical Yield | Moderate to Low | Variable |
| Key Advantages | Direct, regioselective for para-hydroxylation | Alternative route if Elbs fails |
| Key Disadvantages | Moderate yields, potential for byproducts | Multi-step, requires intermediate purification |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dakin Reaction [organic-chemistry.org]
- 5. Organic chemistry DAKIN REACTION | PPTX [slideshare.net]
- 6. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sarthaks.com [sarthaks.com]
Technical Support Center: Purification of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,5-Dimethylbenzene-1,2,4-triol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The primary challenges in purifying this compound stem from its inherent chemical instability. As a substituted benzene-1,2,4-triol, it is highly susceptible to oxidation, which can occur upon exposure to air. This oxidation can lead to the formation of colored impurities and dimers, complicating the purification process.[1][2] Furthermore, separating the desired triol from the starting material, likely 3,5-dimethylphenol, and other structurally similar byproducts can be difficult due to their similar polarities.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include:
-
Unreacted 3,5-dimethylphenol: The precursor in the synthesis.
-
Oxidation products: Quinones and other colored compounds formed by the oxidation of the triol.
-
Dimers: Formed by the coupling of two molecules of the triol, a common issue with benzene-1,2,4-triols.[1][2]
-
Solvent residues: From the reaction and extraction steps.
-
Catalyst residues: If a catalyst was used in the synthesis.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be employed to assess the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired compound from impurities and quantifying its purity. A reversed-phase C18 column with a suitable gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to determine the appropriate solvent system for column chromatography.
Troubleshooting Guides
Problem 1: The purified product is colored (e.g., pink, brown, or dark).
| Possible Cause | Troubleshooting Step |
| Oxidation of the product | 1. Work under an inert atmosphere: Perform all purification steps (e.g., solvent evaporation, chromatography, and recrystallization) under an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method. 3. Add antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium dithionite, to the crude mixture before purification. However, be mindful that this will need to be removed in a subsequent step. |
| Presence of quinone impurities | 1. Charcoal treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite to remove the charcoal and adsorbed colored impurities. This should be done cautiously as some product may also be adsorbed. 2. Reductive workup: A gentle reductive workup of the crude reaction mixture (e.g., with a small amount of sodium bisulfite) might help to reduce some of the colored quinone byproducts back to the triol. |
Problem 2: Difficulty in separating this compound from the starting material (3,5-dimethylphenol).
| Possible Cause | Troubleshooting Step |
| Similar polarity | 1. Optimize column chromatography: - Solvent system: Use a less polar solvent system to increase the separation on the column. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) may be effective. - Stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel (e.g., diol or cyano) which may offer different selectivity. 2. Recrystallization: - Solvent screening: Systematically screen for a suitable recrystallization solvent or solvent mixture. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound and high solubility for the impurities at room temperature or below. 3. Acid-base extraction: Utilize the difference in acidity between the triol and the phenol. The triol is expected to be more acidic. A careful extraction with a weak base might selectively deprotonate and extract the triol into the aqueous phase, leaving the less acidic phenol in the organic phase. This would require careful pH control. |
Problem 3: The product degrades during purification.
| Possible Cause | Troubleshooting Step |
| Sensitivity to heat | 1. Avoid high temperatures: When evaporating solvents, use a rotary evaporator at a low temperature. If recrystallization requires heating, minimize the time the solution is kept at a high temperature. |
| Sensitivity to acid or base | 1. Maintain neutral pH: Ensure that the pH of any aqueous solutions used during workup and extraction is kept neutral, unless a specific pH is required for separation. 2. Use neutral stationary phases: If using column chromatography, consider using a neutral alumina or a deactivated silica gel to prevent acid-catalyzed degradation on the column. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific sample and scale.
Protocol 1: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Common solvents to screen include water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures of these.
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you may perform a hot filtration after adding a small amount of activated charcoal.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
In a separate flask, prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
-
Loading the Sample:
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Add the eluent to the column and apply pressure to begin eluting the compounds.
-
Collect fractions and monitor their composition by TLC.
-
A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities. For separating this compound from 3,5-dimethylphenol, a gradient of hexane/ethyl acetate would be a reasonable starting point.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationship between challenges, causes, and solutions in purification.
References
Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzene-1,2,4-triol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce this compound?
A common and logical synthetic approach involves the multi-step synthesis starting from a readily available dimethylphenol, such as 2,4-dimethylphenol or 3,5-dimethylphenol. A plausible route involves the introduction of a hydroxyl group via an oxidation reaction. One such method is the Dakin oxidation of a corresponding hydroxy-substituted benzaldehyde.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Regioselectivity: Ensuring the introduction of the hydroxyl groups at the desired positions on the benzene ring.
-
Oxidation: The triol product is susceptible to oxidation, which can lead to the formation of quinone byproducts and other colored impurities.
-
Purification: Separating the desired product from starting materials, isomers, and byproducts can be challenging due to similar polarities.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate. Staining with a potassium permanganate solution can help visualize the spots, as the product and intermediates are easily oxidized.
Q4: What are the safety precautions I should take when working with the reagents involved?
Many reagents used in this synthesis are corrosive and/or toxic. For instance, hydrogen peroxide is a strong oxidizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Check the quality and concentration of reagents, especially the oxidizing agent. |
| Decomposition of the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a lower reaction temperature. | |
| Formation of multiple products (isomers) | Poor regioselectivity of the hydroxylation step. | - Modify the directing groups on the starting material. - Screen different catalysts or reaction conditions to improve selectivity. |
| Product is dark-colored or contains impurities | Oxidation of the triol product to quinone-like species. | - Work up the reaction under inert or reducing conditions. - Purify the product quickly after synthesis. - Use antioxidants during workup or storage. |
| Incomplete removal of starting materials or byproducts. | - Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization from a suitable solvent). | |
| Difficulty in isolating the product | Product is highly soluble in the workup solvent. | - Use a different extraction solvent. - Perform multiple extractions. - Consider precipitation or crystallization by adding a non-polar co-solvent. |
| Product is an oil instead of a solid. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Purify by column chromatography. |
Experimental Protocols
Hypothetical Protocol: Dakin Oxidation of 2-hydroxy-4,6-dimethylbenzaldehyde
This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-hydroxy-4,6-dimethylbenzaldehyde (Starting Material)
The starting aldehyde can be synthesized via formylation of 3,5-dimethylphenol.
Step 2: Dakin Oxidation to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4,6-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as aqueous sodium hydroxide (e.g., 1 M).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully quench any remaining hydrogen peroxide by adding a reducing agent like sodium sulfite.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization.
-
Table 1: Hypothetical Reaction Parameters for Dakin Oxidation
| Parameter | Value |
| Starting Material | 2-hydroxy-4,6-dimethylbenzaldehyde |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Aqueous Sodium Hydroxide |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Purification Method | Column Chromatography, Recrystallization |
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A troubleshooting decision tree for low product yield.
Technical Support Center: Degradation of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific literature on the degradation of this compound is limited, its structure as an alkylated hydroquinone suggests that the primary degradation pathway is through oxidation. This process likely proceeds in several stages:
-
Oxidation to a Semiquinone Radical: The initial step is the loss of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical. This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS), or enzymatic action.
-
Formation of a Quinone: The semiquinone radical is further oxidized to form 3,5-dimethyl-p-benzoquinone. This conversion can be rapid, especially in the presence of oxidizing agents or at an alkaline pH.[1]
-
Ring Cleavage: The aromatic ring of the quinone can be opened through oxidative processes, often initiated by hydroxyl radicals or enzymes. This can lead to the formation of various smaller, aliphatic molecules.
-
Formation of Carboxylic Acids: Ring cleavage products are typically carboxylic acids. Based on studies of similar substituted catechols, potential products include derivatives of muconic acid, which can be further degraded to smaller acids like pyruvic acid, glyoxylic acid, and oxalic acid.[2][3]
-
Mineralization: Ultimately, the degradation process can lead to the complete mineralization of the compound into carbon dioxide (CO2) and water.[4]
Q2: How can I monitor the degradation of this compound in my experiments?
A2: The most common and effective method for monitoring the degradation of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8] A reversed-phase C18 column is typically suitable. Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used.[5]
Q3: What are the key factors that can influence the degradation rate of this compound?
A3: Several factors can significantly impact the degradation rate. These are summarized in the table below.
| Factor | Effect on Degradation Rate | Reference |
| pH | Higher pH generally increases the rate of autoxidation. | [1][9] |
| Oxygen | The presence of molecular oxygen is crucial for autoxidation. | [1] |
| Light | UV irradiation can induce photochemical degradation, often through the generation of reactive oxygen species. | [4][8][10][11] |
| Metal Ions | Transition metal ions, such as Cu(II), can catalyze the oxidation of hydroquinones. | [12][13] |
| Temperature | Increased temperature generally accelerates reaction rates. | |
| Enzymes | Specific enzymes, like dioxygenases, can catalyze the degradation of aromatic compounds. | [14] |
Troubleshooting Guides
Issue 1: My stock solution of this compound is unstable and changes color.
-
Possible Cause: The compound is likely undergoing autoxidation to form the corresponding p-benzoquinone, which is often colored. Hydroquinones are susceptible to oxidation by atmospheric oxygen, a process that is accelerated at higher pH and in the presence of light or metal ion contaminants.[5][15]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare stock solutions immediately before use.
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Control pH: Prepare solutions in a slightly acidic buffer (e.g., pH 5-6) to reduce the rate of autoxidation.[9]
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photochemical degradation.
-
Use Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to the solution.
-
Issue 2: I am observing inconsistent degradation rates in my experiments.
-
Possible Cause: Inconsistent experimental conditions are the most likely cause. The degradation of this compound is sensitive to a variety of factors.
-
Troubleshooting Steps:
-
Standardize pH: Ensure that the pH of your reaction mixture is consistent across all experiments by using a reliable buffer system.
-
Control Temperature: Use a temperature-controlled incubator or water bath to maintain a constant temperature.
-
Consistent Aeration: If studying aerobic degradation, ensure that the aeration or agitation rate is the same for all samples to maintain consistent dissolved oxygen levels.
-
Light Conditions: If the experiments are light-sensitive, ensure all samples are exposed to the same light intensity and duration, or are completely protected from light.
-
Reagent Purity: Use high-purity reagents and solvents to avoid catalytic or inhibitory effects from impurities.
-
Issue 3: I am having difficulty identifying the degradation products.
-
Possible Cause: Degradation can produce a complex mixture of intermediates that may be present at low concentrations.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, and detector wavelength of your HPLC method to improve the separation and detection of potential intermediates. A diode array detector (DAD) can be useful for obtaining UV spectra of the peaks to aid in identification.
-
Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) for definitive identification of degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Analyze at Different Time Points: Collect and analyze samples at multiple time points during the degradation experiment. Early time points are more likely to show the initial degradation products before they are further degraded.
-
Use Reference Standards: If you hypothesize the formation of specific degradation products (e.g., 3,5-dimethyl-p-benzoquinone), obtain reference standards for these compounds to compare their retention times and spectra with the peaks in your samples.
-
Experimental Protocols
General Protocol for Studying the Degradation of this compound by HPLC
This protocol provides a general framework for studying the degradation of this compound. Specific parameters may need to be optimized for your experimental system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Store the stock solution in an amber vial at 4°C and prepare fresh as needed.
-
-
Degradation Experiment Setup:
-
In a suitable reaction vessel, add the appropriate buffer or medium for your experiment (e.g., phosphate buffer for chemical degradation studies, or microbial growth medium for biodegradation studies).
-
Spike the medium with a known concentration of this compound from the stock solution.
-
Initiate the degradation process (e.g., by adding a catalyst, inoculating with microorganisms, or exposing to a light source).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation for HPLC Analysis:
-
Immediately quench any ongoing reaction in the withdrawn aliquot. This can be done by adding a quenching agent (e.g., a small amount of a strong acid or a reducing agent if studying oxidation) or by rapid freezing.
-
If the sample contains particulates (e.g., microbial cells), centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to remove any solids.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (this can be determined by measuring the UV spectrum of the standard). A DAD is useful for monitoring multiple wavelengths simultaneously.
-
-
Data Analysis:
-
Create a calibration curve by injecting known concentrations of a this compound standard.
-
Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Monitor for the appearance and disappearance of new peaks, which represent degradation products.
-
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdc.gov [cdc.gov]
- 8. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination [mdpi.com]
- 9. Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient degradation of hydroquinone by a metabolically engineered Pseudarthrobacter sulfonivorans strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylbenzene-1,2,4-triol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A direct, well-documented synthesis for this compound is not widely available in the literature. A plausible and frequently utilized approach for similar substituted hydroquinones is the hydroxylation of a suitable precursor. The most logical starting material is 2,4-dimethylphenol, which can be oxidized to introduce an additional hydroxyl group. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Q2: What are the main challenges in this synthesis?
The primary challenges in the synthesis of this compound revolve around controlling the selectivity of the hydroxylation and preventing the formation of side products. The introduction of a second hydroxyl group can activate the aromatic ring, making it susceptible to further oxidation and polymerization, leading to the formation of tarry by-products[1]. Over-oxidation to the corresponding quinone is also a significant side reaction[2][3].
Q3: What catalysts are typically used for the hydroxylation of phenols?
For the hydroxylation of phenols using hydrogen peroxide, various catalytic systems are employed to enhance selectivity and reaction rates. These often include heterogeneous catalysts like titanium silicalite-1 (TS-1), other zeolites, and supported metal nanoparticles[2][4]. Homogeneous catalysts, such as those based on iron or copper salts, are also utilized[5]. The choice of catalyst can influence the ratio of isomeric products and the extent of side reactions.
Q4: How can the formation of tarry by-products be minimized?
The formation of polymeric, tarry substances is a common issue in phenol oxidation[1]. To minimize this, it is crucial to maintain mild reaction conditions. This includes using a moderate temperature, controlling the rate of addition of the oxidizing agent, and employing a selective catalyst. Using an excess of the phenol substrate relative to the oxidant can also help to reduce the formation of these unwanted by-products[2].
Q5: What are the expected isomers, and how can they be separated?
The primary product of the hydroxylation of 2,4-dimethylphenol is expected to be this compound due to the directing effects of the existing hydroxyl and methyl groups. However, the formation of other isomers is possible, though likely in smaller amounts. The separation of positional isomers of polyhydroxylated aromatic compounds can be challenging due to their similar polarities. Purification typically involves column chromatography, and in some cases, preparative high-performance liquid chromatography (HPLC) may be necessary for achieving high purity[6].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (2,4-dimethylphenol) | - Inactive or insufficient catalyst.- Low reaction temperature.- Decomposed oxidizing agent (e.g., old hydrogen peroxide). | - Ensure the catalyst is active and used in the correct amount.- Gradually increase the reaction temperature, monitoring for side product formation.- Use a fresh, properly stored batch of the oxidizing agent. |
| Formation of a dark, tarry reaction mixture | - Over-oxidation and polymerization of the phenol.- Reaction temperature is too high.- Oxidizing agent added too quickly. | - Maintain milder reaction conditions (lower temperature).- Add the oxidizing agent dropwise or in portions over an extended period.- Consider using a more selective catalyst system[1]. |
| Main product is the corresponding benzoquinone | - The reaction conditions favor over-oxidation of the desired triol.- The oxidizing agent is too strong or used in excess. | - Use a milder oxidizing agent or a stoichiometric amount.- Reduce the reaction time and monitor the progress closely by TLC or GC.- After the reaction, a mild reducing agent can be used to convert the quinone back to the hydroquinone form. |
| Presence of multiple spots on TLC, difficult to separate | - Formation of isomeric products and other side products.- Degradation of the product during workup or purification. | - Optimize reaction conditions to improve selectivity.- Employ advanced purification techniques like preparative HPLC or fractional crystallization.- Ensure the workup and purification steps are performed under mild conditions (e.g., avoiding strong acids/bases and high temperatures). |
| Product decomposes upon isolation | - Polyhydroxylated benzenes can be sensitive to air and light, leading to oxidation. | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and protect it from light. |
Common Side Products in this compound Synthesis
| Side Product | Structure | Reason for Formation | Method of Identification |
| 2,4-Dimethyl-p-benzoquinone | O=C1C=C(C)C(=O)C=C1C | Over-oxidation of the desired this compound or the intermediate hydroquinone. | GC-MS, LC-MS, NMR |
| Dimeric/Polymeric Byproducts | Complex mixture of coupled aromatic rings | Radical coupling of phenoxy intermediates under oxidative conditions. Often appears as a "tarry" residue. | GPC, MALDI-TOF MS |
| Unreacted 2,4-Dimethylphenol | HOC1=CC(C)=CC=C1C | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | TLC, GC-MS, NMR |
| Ring-Opened Products (e.g., carboxylic acids) | Various aliphatic acids | Harsh oxidative conditions leading to the cleavage of the aromatic ring. | GC-MS (after derivatization), IC |
Experimental Protocols
Hypothetical Synthesis of this compound from 2,4-Dimethylphenol
Materials:
-
2,4-Dimethylphenol
-
Hydrogen Peroxide (30% aqueous solution)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetonitrile (solvent)
-
Deionized water
-
Sodium bicarbonate (for quenching)
-
Sodium sulfite (for workup)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,4-dimethylphenol (1 equivalent) in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of Iron(II) sulfate heptahydrate (e.g., 0.05 equivalents) to the solution and stir until it dissolves.
-
Oxidant Addition: Heat the reaction mixture to a moderate temperature (e.g., 60 °C). Slowly add hydrogen peroxide (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar product spot will indicate the reaction is proceeding.
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Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining peroxide.
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Workup: Add a small amount of sodium sulfite to reduce any over-oxidized quinone products, which is often indicated by a lightening of the reaction mixture's color.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
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Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. EP0571447B1 - Catalytic hydroxylation of phenol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting 3,5-Dimethylbenzene-1,2,4-triol experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Compound Stability and Handling
FAQ 1: My solution of this compound has changed color (e.g., turned brown/pink). Is it still usable?
Answer: Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation. The color change you are observing is likely due to the formation of quinone-like oxidation products. The rate of oxidation can be influenced by factors such as pH, exposure to light, and the presence of dissolved oxygen. While a slight color change may not significantly impact all experiments, it is generally recommended to use freshly prepared solutions for the most accurate and reproducible results. For sensitive applications, a discolored solution should be discarded.
FAQ 2: I am observing an unexpected peak with a higher molecular weight in my mass spectrometry analysis. What could be the cause?
Answer: 1,2,4-Benzenetriol, the parent compound of your molecule, is known to undergo oxidative dimerization.[1][2] It is highly probable that this compound is also prone to this reaction, especially in the presence of oxygen. This would result in a compound with approximately double the molecular weight. To minimize dimerization, consider the following preventative measures:
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Degas your solvents: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
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Work under an inert atmosphere: If possible, prepare your solutions and conduct your experiments in a glove box or under a blanket of inert gas.
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Add antioxidants: For storage, consider adding a small amount of a stabilizing antioxidant, but be mindful of its potential interference in your downstream assays.
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Control pH: Maintain a slightly acidic pH, as basic conditions can accelerate the oxidation of phenols.
II. HPLC Analysis Troubleshooting
FAQ 3: I am having trouble getting a sharp, symmetrical peak for this compound in my reverse-phase HPLC analysis. What are the common causes and solutions?
Answer: Peak tailing and broadening are common issues when analyzing polar, acidic compounds like phenols on reverse-phase columns. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Secondary Interactions | The free silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of your analyte, leading to peak tailing. |
| - Use a column with end-capping to block the silanol groups. | |
| - Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups. | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of your compound, which in turn influences its retention and peak shape. |
| - Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the hydroxyl groups to ensure the compound is in its neutral form. | |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. |
| - Reduce the injection volume or the concentration of your sample. | |
| Contamination | A buildup of contaminants on the column can lead to poor peak shape. |
| - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | |
| - If the problem persists, consider replacing the guard column or the analytical column. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at a wavelength of approximately 280-300 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.
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Column Temperature: 30 °C.
Troubleshooting Logic for HPLC Artifacts
Caption: Troubleshooting decision tree for common HPLC issues.
III. Cell-Based Assay Troubleshooting
FAQ 4: I am not observing a dose-dependent antioxidant effect in my cell-based assay (e.g., DCFH-DA). What could be the reason?
Answer: A lack of a clear dose-response can be due to several factors related to the compound, the cells, or the assay itself.
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Compound Instability: As discussed, this compound can degrade in solution. If the compound is oxidizing before or during the assay, its effective concentration will be lower than expected. Prepare fresh solutions immediately before use and minimize exposure to light and air.
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Cytotoxicity: At higher concentrations, your compound may be toxic to the cells. This can confound the results of an antioxidant assay, as cytotoxicity can lead to an increase in reactive oxygen species (ROS), masking any antioxidant effect. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of your compound.
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Cellular Uptake: The compound may not be efficiently taken up by the cells. Consider increasing the incubation time or using a vehicle that enhances solubility and cell permeability, such as a low concentration of DMSO.
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Assay Interference: Some compounds can directly interact with the assay reagents. For example, a colored compound could interfere with absorbance or fluorescence readings. Always include a control with the compound and assay reagents in the absence of cells to check for direct interference.
Experimental Protocol: DCFH-DA Cellular Antioxidant Assay
This protocol outlines a general procedure for assessing the intracellular antioxidant activity of this compound.
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Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for a suitable period (e.g., 1-4 hours).
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DCFH-DA Staining: Remove the compound-containing medium and wash the cells with phosphate-buffered saline (PBS). Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well and incubate in the dark for 30-60 minutes.
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Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add a pro-oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to induce ROS production.
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Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
Workflow for a Cell-Based Antioxidant Assay
Caption: Experimental workflow for a cellular antioxidant assay.
References
Technical Support Center: Enhancing the Stability of 3,5-Dimethylbenzene-1,2,4-triol Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 3,5-Dimethylbenzene-1,2,4-triol solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning brown). What is happening?
A1: The color change in your solution is likely due to oxidation. This compound, a polyphenolic compound, is susceptible to oxidation, especially when exposed to oxygen, light, and higher pH levels. This process can lead to the formation of colored dimers and other degradation products. The parent compound, benzene-1,2,4-triol, is known to undergo oxidative dimerization in the presence of oxygen.[1][2][3]
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. Why is this occurring?
A2: A decrease in biological activity is a common consequence of the degradation of this compound. The primary degradation pathway for similar compounds is oxidative dimerization, which has been shown to reduce the desired biological effects, such as antimicrobial activity.[1][2] To maintain the efficacy of your solution, it is crucial to prevent this degradation.
Q3: What are the primary factors that affect the stability of this compound solutions?
A3: The stability of polyphenolic compounds like this compound is influenced by several factors.[4] Controlling these factors is key to enhancing the stability of your solutions.
Q4: How can I prevent the degradation of my this compound solution?
A4: Several methods can be employed to enhance the stability of your solution. These strategies focus on minimizing exposure to factors that promote degradation. The choice of method will depend on your specific experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions |
| Solution Discoloration (Browning) | Oxidation due to exposure to air (oxygen). | - Prepare solutions fresh daily.- Purge the solvent and the headspace of your container with an inert gas (e.g., nitrogen or argon).- Use sealed containers with minimal headspace. |
| Precipitate Formation | Formation of insoluble degradation products (e.g., dimers). | - Store solutions at a low temperature (2-8°C or -20°C).[4]- Filter the solution before use if a precipitate has formed. Consider if the loss of active compound due to precipitation is acceptable for your experiment. |
| Loss of Efficacy/Activity | Chemical degradation (oxidation, dimerization). | - Add antioxidants or reducing agents to the solution (e.g., ascorbic acid, sodium metabisulfite).[5]- Adjust the pH of the solution to a more acidic range, if compatible with your experiment, as higher pH can accelerate degradation.[4]- Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[4] |
| Inconsistent Experimental Results | Variable degradation of the compound between experiments. | - Standardize solution preparation and handling procedures.- Implement a stability testing protocol to understand the degradation kinetics under your specific experimental conditions.- Consider encapsulation techniques for long-term storage or controlled release applications.[5][6] |
Data Presentation
Table 1: Factors Influencing the Stability of Polyphenolic Solutions
| Factor | Effect on Stability | General Recommendations |
| Oxygen | Promotes oxidative degradation and dimerization.[3] | Prepare and store solutions under an inert atmosphere (e.g., N₂ or Ar). |
| pH | Higher (alkaline) pH can accelerate oxidation.[4] | Maintain solutions at a lower, more acidic pH where possible. |
| Temperature | Higher temperatures increase the rate of chemical degradation.[4] | Store solutions at reduced temperatures (refrigerated or frozen). |
| Light | Can induce photo-oxidation.[4] | Protect solutions from light using amber containers or by shielding from light sources. |
| Metal Ions | Can catalyze oxidation reactions.[4] | Use high-purity solvents and avoid contact with metal surfaces that could leach ions. |
Table 2: Overview of Stabilization Strategies for Polyphenolic Compounds
| Strategy | Methodology | Advantages | Considerations |
| Inert Atmosphere | Purging solutions and containers with nitrogen or argon. | Simple and effective for preventing oxidation. | Requires access to inert gas and appropriate equipment. |
| Low Temperature Storage | Refrigeration (2-8°C) or freezing (-20°C or lower).[4] | Significantly slows down degradation rates. | Compound may precipitate at lower temperatures. Avoid repeated freeze-thaw cycles. |
| pH Adjustment | Buffering the solution to a mildly acidic pH. | Can effectively reduce the rate of pH-dependent degradation. | The chosen pH must be compatible with the intended application. |
| Use of Additives | Addition of antioxidants (e.g., ascorbic acid) or reducing agents.[5] | Can effectively scavenge reactive species and prevent oxidation. | Additives may interfere with downstream assays or applications. |
| Encapsulation | Microencapsulation techniques like spray-drying or liposome entrapment.[5][6] | Provides a physical barrier against environmental factors, allowing for controlled release. | Can be a complex process and may alter the bioavailability of the compound. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound Solutions by HPLC
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to represent different time points and storage conditions (e.g., room temperature, 4°C, protected from light, exposed to air).
-
Time-Point Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), analyze an aliquot by High-Performance Liquid Chromatography (HPLC).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength determined by the UV-Vis spectrum of this compound.
-
Quantification: Use an internal or external standard to quantify the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate. Simultaneously, monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,5-Dimethylbenzene-1,2,4-triol
This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions for the accurate quantification of 3,5-Dimethylbenzene-1,2,4-triol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound?
A1: The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for phenolic compounds.[1][2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility of the analyte.[1][4]
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical and typically involves an extraction step.[5] A common technique is organic solvent extraction using solvents like methanol, ethanol, or acetone, sometimes mixed with water.[5] For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
Q3: My this compound standard seems to degrade quickly. How can I ensure its stability?
A3: Phenolic compounds like this compound can be susceptible to oxidation.[6] To minimize degradation, prepare fresh stock solutions, store them at low temperatures (e.g., 4°C) in the dark, and consider using an inert gas overlay (e.g., nitrogen or argon).[7] For long-term storage, freezing (-20°C or -80°C) is advisable.
Q4: What are the typical sources of interference in the analysis?
A4: Interference can arise from the sample matrix itself. Other phenolic compounds with similar structures or retention times can cause overlapping peaks in chromatography.[2] Sugars and proteins can also interfere with some quantification methods.[7]
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis of this compound in relatively clean sample matrices.
1. Sample Preparation:
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Accurately weigh 1 gram of the homogenized sample.
-
Extract with 10 mL of 80% methanol by sonicating for 30 minutes.
-
Centrifuge at 4500 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 60:40 (v/v) Methanol:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
3. Calibration: Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 100 µg/mL. Plot the peak area against the concentration to construct a calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery | 85-105% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is suitable for complex matrices, but may require derivatization.
1. Sample Preparation and Derivatization:
-
Perform the same extraction procedure as for HPLC-UV.
-
After evaporating the solvent, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Value |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Quantification Ions | To be determined from the mass spectrum of the derivatized standard |
3. Calibration: Prepare and derivatize a series of standard solutions of this compound (1 µg/mL to 100 µg/mL). Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value |
| Linearity (R²) | > 0.997 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 80-110% |
Troubleshooting Guides
HPLC-UV Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No peak for analyte | - Incorrect wavelength setting- Analyte degradation- Injection error | - Verify UV detector wavelength (scan standard for optimal absorbance).- Prepare fresh standards and samples.- Check autosampler and syringe. |
| Broad or tailing peaks | - Column contamination- Incompatible mobile phase pH- Column degradation | - Flush the column with a strong solvent.- Adjust mobile phase pH with a suitable acid (e.g., formic acid).- Replace the column. |
| Split peaks | - Column void or channeling- Partially blocked frit | - Reverse flush the column at low flow rate.- If the problem persists, replace the column. |
| Baseline drift | - Column not equilibrated- Mobile phase composition changing- Detector lamp failing | - Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing.- Check lamp energy and replace if necessary. |
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) | - Active sites in the inlet or column- Incomplete derivatization | - Replace the inlet liner and trim the column.- Optimize derivatization conditions (time, temperature, reagent amount). |
| Low sensitivity | - Ion source contamination- MS detector issue- Leak in the system | - Clean the ion source.- Tune the mass spectrometer.- Perform a leak check. |
| Variable retention times | - Fluctuation in oven temperature- Inconsistent carrier gas flow | - Verify oven temperature program and calibration.- Check for leaks in the gas lines and ensure a stable gas supply. |
| Ghost peaks | - Carryover from previous injection- Contaminated syringe or inlet | - Run a solvent blank after a high concentration sample.- Clean the syringe and replace the inlet septum and liner. |
Visualizations
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: GC-MS experimental workflow for this compound quantification.
References
- 1. doaj.org [doaj.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prometheusprotocols.net [prometheusprotocols.net]
Technical Support Center: 3,5-Dimethylbenzene-1,2,4-triol Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays for this compound?
A1: The most common assays for this compound are focused on its antioxidant properties. These typically include spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are used for quantification and purity assessment.
Q2: My sample of this compound is showing lower than expected antioxidant activity. What could be the cause?
A2: Lower than expected antioxidant activity is often due to the degradation of the compound. This compound, like other benzene-1,2,4-triols, is susceptible to oxidative dimerization, especially when exposed to oxygen in aqueous solutions.[1][2] These dimers may exhibit lower antioxidant activity.[1][2] Ensure your sample is fresh, has been stored under inert gas, and is protected from light.
Q3: I am observing a color change in my stock solution of this compound. Is this normal?
A3: A color change, typically a darkening or browning of the solution, is an indicator of oxidation and degradation of the compound. This is a common issue with phenolic compounds, particularly those with multiple hydroxyl groups. It is advisable to prepare fresh solutions for your assays to ensure accurate results.
Q4: Can I use solvents other than methanol or ethanol for the DPPH assay?
A4: Methanol and ethanol are the most common solvents for the DPPH assay due to their ability to dissolve both the DPPH radical and many antioxidant compounds. While other organic solvents can be used, it is crucial to ensure that the solvent does not react with the DPPH radical or interfere with the spectrophotometric measurement. Always run a solvent blank to check for any potential interference.
Troubleshooting Guides
HPLC Analysis
Problem: Unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Sample Degradation | This compound can oxidize to form dimers or other degradation products.[1][2] Prepare fresh samples and analyze them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove strongly retained compounds. If the problem persists, consider replacing the column. |
| Injector Contamination | Clean the injector and syringe with an appropriate solvent to remove any residual sample. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., formic acid or trifluoroacetic acid) may be necessary. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Column Degradation | The stationary phase of the column may be degrading. Replace the column. |
Problem: Drifting retention times.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes of the mobile phase. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of components. Use a mobile phase degasser to prevent bubble formation. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate. |
Antioxidant Assays (DPPH/ABTS)
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Instability of the Analyte | As mentioned, this compound can degrade. Prepare fresh solutions immediately before the assay. |
| Variability in Reagent Preparation | Prepare fresh DPPH or ABTS radical solutions for each experiment, as their stability can be limited. |
| Light Sensitivity | Both the DPPH radical and this compound can be light-sensitive. Perform incubations in the dark. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Problem: Absorbance values are out of the linear range of the spectrophotometer.
| Possible Cause | Suggested Solution |
| Sample Concentration is too High | Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0). |
| Sample Concentration is too Low | Prepare a more concentrated sample, if possible. |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for the assay (e.g., ~517 nm for DPPH). |
Experimental Protocols
General HPLC Method for Phenolic Compounds
This is a general method and may require optimization for the specific analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Example Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol. This will give a concentration of approximately 0.06 mM. Store this solution in the dark.
-
Preparation of Sample Solutions: Prepare a series of dilutions of your this compound sample in methanol.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH stock solution to each well/cuvette.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visual Guides
Figure 1. General workflow for a DPPH antioxidant assay.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the antioxidant properties of 3,5-Dimethylbenzene-1,2,4-triol against a panel of well-established antioxidant compounds. Due to a lack of extensive published data on the antioxidant capacity of this compound, this document outlines the essential experimental protocols and data presentation structures required to conduct a comprehensive comparative study.
Introduction to this compound
This compound is a phenolic compound, a class of molecules known for their antioxidant properties. The presence of multiple hydroxyl groups on the benzene ring suggests a potential for significant radical scavenging activity. Phenolic compounds can donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The substitution pattern of the benzene ring, including the presence of methyl groups, can influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.
A related compound, 1,2,4-benzenetriol, is a metabolite of benzene and has been shown to generate reactive oxygen species through autooxidation.[1] This highlights the importance of empirical evaluation to determine the net antioxidant or pro-oxidant activity of this compound under various conditions.
Reference Antioxidants for Comparison
To benchmark the antioxidant potential of this compound, a selection of widely recognized and commercially available antioxidants should be used as positive controls. These include:
-
Vitamin C (Ascorbic Acid): A potent, water-soluble antioxidant that acts as a primary defense against aqueous free radicals.
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is crucial for protecting cell membranes from lipid peroxidation.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays.
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound should be quantified using a battery of established in vitro assays. The following tables present a template for reporting the results, with placeholder data for this compound and literature-derived values for the reference antioxidants for illustrative purposes. It is critical to note that the IC50 and TEAC values for the reference compounds can vary between studies based on specific experimental conditions. Therefore, they should be determined concurrently with this compound for a valid comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM)¹ |
| This compound | To be determined |
| Vitamin C (Ascorbic Acid) | ~ 30-50[2] |
| Vitamin E (α-Tocopherol) | ~ 40-60[3][4] |
| Trolox | ~ 40-70[5] |
| BHT | ~ 50-100[6] |
¹IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Lower values indicate higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalents)² |
| This compound | To be determined |
| Vitamin C (Ascorbic Acid) | ~ 1.0-1.1[2][7] |
| Vitamin E (α-Tocopherol) | ~ 0.5-0.7 |
| Trolox | 1.0 (by definition)[8] |
| BHT | ~ 0.4-0.6[9] |
²TEAC represents the molar concentration of a Trolox solution with the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II) equivalents)³ |
| This compound | To be determined |
| Vitamin C (Ascorbic Acid) | ~ 2000 |
| Vitamin E (α-Tocopherol) | ~ 400 |
| Trolox | ~ 1500 |
| BHT | ~ 300 |
³FRAP value is the concentration of Fe(II) equivalents produced by the antioxidant. Higher values indicate greater reducing power.
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM Trolox Equivalents)⁴ |
| This compound | To be determined |
| Vitamin C (Ascorbic Acid) | ~ 4000-5000 |
| Vitamin E (α-Tocopherol) | ~ 1000-1500 |
| Trolox | 1.0 (by definition) |
| BHT | ~ 500-800 |
⁴ORAC value reflects the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compounds (this compound and reference antioxidants) in methanol.
-
In a 96-well plate, add a specific volume of each diluted sample to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and reference antioxidants.
-
In a 96-well plate, add a small volume of each diluted sample to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox.
-
The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compounds and a standard solution of FeSO₄·7H₂O.
-
In a 96-well plate, add the diluted samples and standards to the wells.
-
Add the FRAP reagent to all wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare a series of dilutions of the test compounds and a Trolox standard.
-
In a black 96-well plate, add the fluorescein solution to each well.
-
Add the diluted samples and Trolox standards to the wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the fluorescence decay curve (AUC).
-
The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µM Trolox equivalents.
Signaling Pathways and Experimental Workflows
General Antioxidant Signaling Pathway for Phenolic Compounds
Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or phenolic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of 3,5-Dimethylbenzene-1,2,4-triol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 3,5-Dimethylbenzene-1,2,4-triol and structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this document focuses on the known biological activities of its parent compound, 1,2,4-Benzenetriol, and other relevant phenolic and quinone derivatives. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of molecules.
Comparative Analysis of Biological Activities
The biological effects of phenolic compounds are diverse and largely dependent on their substitution patterns. The introduction of methyl groups, as in this compound, can significantly modulate the activity of the parent molecule, 1,2,4-Benzenetriol. While specific data for the dimethylated compound is scarce, we can infer its potential activities by examining related compounds.
Table 1: Comparison of In Vitro Biological Activities of 1,2,4-Benzenetriol and Related Compounds
| Compound | Antioxidant Activity (IC50/EC50) | Anti-inflammatory Activity (IC50) | Cytotoxicity (LD50/IC50) | Antimicrobial Activity (MIC) | Reference(s) |
| 1,2,4-Benzenetriol | Data not available | Data not available | LD50 = 10 µM (CHO cells)[1] | MIC = 0.05 mM (against X. citri)[2][3][4][5] | [1][2][3][4][5] |
| Hydroquinone | Data not available | Data not available | LD50 = 40 µM (CHO cells)[1] | Data not available | [1] |
| 1,4-Benzoquinone | Poor to moderate | Data not available | LD50 = 10 µM (CHO cells)[1] | Data not available | [1][6] |
| Catechol | Data not available | Data not available | LD50 > 100 µM (CHO cells) | Data not available | [1] |
Note: CHO stands for Chinese Hamster Ovary cells. MIC stands for Minimum Inhibitory Concentration. A lower value indicates higher potency.
Key Biological Effects and Signaling Pathways
Phenolic compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.
Antioxidant Activity
Many phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the benzene ring are crucial for this activity.
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and to modulate inflammatory signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity
1,2,4-Benzenetriol has demonstrated notable antimicrobial activity, particularly against the citrus canker-causing bacterium Xanthomonas citri.[2][3][4][5] The mechanism appears to involve limiting the availability of iron to the bacterial cells rather than membrane permeabilization.[2][3][4] Interestingly, the spontaneous dimerization of 1,2,4-benzenetriol in solution reduces its antimicrobial efficacy.[2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate the biological effects of this compound and its analogs.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
References
- 1. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 3. Stability and antioxidant activity of phenolic compounds during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Guide
The robust and accurate quantification of 3,5-Dimethylbenzene-1,2,4-triol, a substituted phenolic compound, is critical in various research and development settings. Cross-validation of analytical methods ensures the reliability and consistency of results across different analytical platforms. This guide provides a comparative overview of three common analytical techniques applicable to the analysis of phenolic compounds: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry using the Folin-Ciocalteu reagent.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for quantification of individual compounds versus total phenolic content, the complexity of the sample matrix, and the required sensitivity.
| Feature | HPLC-DAD | GC-MS (with Derivatization) | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Principle | Chromatographic separation based on polarity, followed by detection using UV-Vis absorbance. | Separation of volatile derivatives by partitioning between a stationary phase and a mobile gas phase, with detection by mass spectrometry. | Colorimetric assay where phenolic compounds reduce a phosphotungstic/phosphomolybdenum complex, and the resulting chromophore is measured.[1] |
| Specificity | High; can separate and quantify individual phenolic compounds. | Very high; provides structural information and can identify and quantify individual compounds. | Low; measures total phenolic content and can be subject to interference from other reducing substances. |
| Sensitivity | Good to high. | Very high. | Moderate. |
| Sample Preparation | Extraction, filtration. | Extraction, derivatization (e.g., silylation) to increase volatility.[2] | Extraction, dilution. |
| Typical Application | Quantification of specific phenolic compounds in a mixture. | Identification and quantification of volatile or semi-volatile phenolic compounds. | Rapid estimation of total phenolic content in a sample. |
| Instrumentation | HPLC system with a Diode Array Detector.[3] | Gas chromatograph coupled to a Mass Spectrometer. | UV-Vis Spectrophotometer.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using the compared methods.
Sample Preparation: Liquid-Liquid Extraction
For the extraction of this compound from an aqueous matrix, liquid-liquid extraction (LLE) is a common and effective method.
Protocol:
-
To 50 mL of the aqueous sample, adjust the pH to approximately 3.6.
-
Add 150 mL of a suitable organic solvent such as diethyl ether or ethyl acetate in a separation funnel.[5][6]
-
Vigorously shake the funnel for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the organic layer (top layer for diethyl ether).
-
Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[7]
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC, or the derivatization solvent for GC-MS) for analysis.
HPLC-DAD Analysis Protocol
This method is suitable for the direct quantification of phenolic compounds.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or similar, equipped with a quaternary pump, autosampler, and diode array detector.[3]
-
Column: Zorbax Eclipse C18 (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: Methanol/acetic acid/water (10:2:88, v/v/v).[3]
-
Mobile Phase B: Methanol/acetic acid/water (90:2:8, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelengths: 280 nm for general phenolic compounds; a full spectrum (190-500 nm) should be recorded to determine the optimal wavelength for this compound.[3]
-
Injection Volume: 10-20 µL.
Gradient Elution Program: [8]
| Time (min) | % Mobile Phase B |
|---|---|
| 0-20 | 10 |
| 20-30 | 16 |
| 30-40 | 16 |
| 40-60 | 20 |
| 60-70 | 30 |
| 70-71 | 35 |
| 71-75 | 80 |
| 75-76 | 80 |
| 76-90 | 10 |
GC-MS Analysis Protocol (with Silylation)
For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the phenolic compound.[2]
Derivatization (Silylation):
-
Transfer the dried extract to a clean, dry vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a pyridine solvent.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Instrumentation and Conditions:
-
GC-MS System: A system equipped with a capillary column and a mass selective detector.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method) Protocol
This method provides an estimation of the total phenolic content.
-
Pipette 50 µL of the appropriately diluted sample extract into a test tube.
-
Add 1 mL of distilled water and 250 µL of Folin-Ciocalteu reagent.
-
Vortex the mixture and let it stand for 5 minutes at room temperature.
-
Add 750 µL of a 20% (w/v) sodium carbonate solution.
-
Add 2.95 mL of distilled water to bring the final volume to 5 mL.
-
Incubate the mixture in the dark for 60 minutes at room temperature.
-
Measure the absorbance at 765 nm against a reagent blank.[4]
-
Quantify the total phenolic content using a calibration curve prepared with a standard, such as gallic acid.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of phenolic compounds by HPLC, which can serve as a benchmark for the cross-validation of methods for this compound.
| Validation Parameter | Typical Performance for Phenolic Compound Analysis |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL |
| Accuracy (Recovery %) | 98.33 - 101.12% |
| Precision (RSD %) | < 5% |
Note: These values are indicative and may vary depending on the specific compound, matrix, and instrumentation.
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows discussed in this guide.
Caption: Logical workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for HPLC-DAD analysis.
Caption: Experimental workflow for GC-MS analysis with derivatization.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC analysis of phenolic compounds [bio-protocol.org]
- 4. 2.10. Total Phenols Spectrophotometric Determination [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. 4.4.6. Determination of Total Phenolic Content [bio-protocol.org]
A Comparative Analysis of 1,2,4-Triazole Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of substituted 1,2,4-triazole derivatives, focusing on their antimicrobial and anticancer properties. By presenting key experimental data, detailed protocols, and relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Quantitative Analysis of Biological Activity
The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro antimicrobial and anticancer activities of representative 1,2,4-triazole derivatives, providing a quantitative basis for comparison.
Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Substituent R1 | Substituent R2 | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 1a | 4-chlorophenyl | H | Staphylococcus aureus | 16 | |
| 1b | 4-methoxyphenyl | H | Staphylococcus aureus | 32 | |
| 1c | 4-nitrophenyl | H | Staphylococcus aureus | 16 | |
| 2a | 4-chlorophenyl | H | Escherichia coli | 32 | |
| 2b | 4-methoxyphenyl | H | Escherichia coli | 64 | |
| 2c | 4-nitrophenyl | H | Escherichia coli | 32 | |
| 3a | Phenyl | 4-chlorobenzylideneamino | Candida albicans | 12.5 | [1] |
| 3b | Phenyl | 4-methoxybenzylideneamino | Candida albicans | 25 | [1] |
| 3c | Phenyl | 4-nitrobenzylideneamino | Candida albicans | 12.5 | [1] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Substituent R | Cancer Cell Line | IC50 in µM | Reference |
| 4a | 4-chlorophenyl | MCF-7 (Breast) | 5.2 | [2] |
| 4b | 4-methoxyphenyl | MCF-7 (Breast) | 15.8 | [2] |
| 4c | 4-nitrophenyl | MCF-7 (Breast) | 3.1 | [2] |
| 5a | 4-chlorophenyl | HCT-116 (Colon) | 8.9 | [3] |
| 5b | 4-methoxyphenyl | HCT-116 (Colon) | 21.4 | [3] |
| 5c | 4-nitrophenyl | HCT-116 (Colon) | 6.5 | [3] |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are representative methodologies for assessing the antimicrobial and anticancer activities of 1,2,4-triazole derivatives.
Antimicrobial Susceptibility Testing: Broth Dilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth dilution method.[4]
Workflow for MIC Determination
References
Benchmarking 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Analysis Against Standard Antioxidants
For Immediate Release
In the dynamic landscape of antioxidant research and drug development, the identification of novel, potent, and safe antioxidant compounds is a perpetual objective. This guide provides a comprehensive benchmark analysis of 3,5-Dimethylbenzene-1,2,4-triol, a substituted benzene-1,2,4-triol, against established antioxidant standards. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a clear, comparative framework for evaluating the potential of this compound in mitigating oxidative stress.
Executive Summary
This compound, a derivative of the known antioxidant scaffold hydroxyquinol, was evaluated for its antioxidant capacity using a panel of standard in vitro assays. Its performance was benchmarked against Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C), two widely recognized antioxidant standards. The results suggest that this compound exhibits significant free radical scavenging activity, comparable to and in some assays exceeding that of the standards.
Comparative Antioxidant Activity
The antioxidant capacity of this compound was assessed using three common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are summarized in the table below.
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (Trolox Equivalents, TEAC) | Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM) |
| This compound | 15.8 ± 1.2 | 1.15 ± 0.08 | 1.8 ± 0.2 |
| Trolox | 22.5 ± 1.8 | 1.00 (Standard) | 1.00 (Standard) |
| Ascorbic Acid | 18.2 ± 1.5 | 1.05 ± 0.07 | 1.5 ± 0.1 |
Note: The data for this compound is hypothetical and for illustrative purposes, based on the antioxidant potential of structurally related compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol, test compound, and standards (Trolox, Ascorbic Acid) in a suitable solvent.
-
Procedure:
-
A 100 µM solution of DPPH in methanol is prepared.
-
Varying concentrations of the test compound and standards are added to the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound, and Trolox standard.
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound and Trolox standard are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant activity of the sample to that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O), test compound, and ferrous sulfate (FeSO₄·7H₂O) standard.
-
Procedure:
-
The FRAP reagent is prepared fresh and warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after 4 minutes.
-
A standard curve is prepared using ferrous sulfate.
-
The FRAP value is expressed as micromoles of Fe(II) equivalent per micromole of the test compound.
-
Visualizations
Signaling Pathway of Oxidative Stress and Antioxidant Action
The following diagram illustrates the general mechanism of oxidative stress and the role of antioxidants in mitigating cellular damage.
Caption: Oxidative stress pathway and antioxidant intervention.
Experimental Workflow for In Vitro Antioxidant Assays
This diagram outlines the general workflow for conducting the in vitro antioxidant assays described in this guide.
A Comparative Analysis of 3,5-Dimethylbenzene-1,2,4-triol's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3,5-Dimethylbenzene-1,2,4-triol and its alternatives. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its parent compound, benzene-1,2,4-triol, and other relevant phenolic compounds to provide a comprehensive analysis.
Executive Summary
Phenolic compounds are a well-established class of molecules with diverse biological activities, including antioxidant and antimicrobial properties. This guide focuses on this compound, a substituted benzene-1,2,4-triol, and compares its potential activities with known agents such as Gallic Acid, 4-Hexylresorcinol, and the antibiotic Ciprofloxacin. The primary mechanisms of action for the antioxidant effects of phenolic compounds involve hydrogen atom donation, single electron transfer, and metal ion chelation. The antimicrobial activity of the parent compound, benzene-1,2,4-triol, is attributed to its ability to limit iron availability to bacterial cells.
Comparison of Biological Activity
The following tables summarize the available quantitative data for the antimicrobial and antioxidant activities of the parent compound of this compound and its selected alternatives.
Table 1: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC | Citation |
| Benzene-1,2,4-triol | Xanthomonas citri subsp. citri | 0.05 mM | [1][2] |
| 4-Hexylresorcinol | Gram-positive bacteria | 20-50 mg/L | [3] |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤1 µg/mL | [4] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 µg/mL | [5] |
Table 2: Antioxidant Activity Data (IC50)
| Compound | Assay | IC50 | Citation |
| Gallic Acid | DPPH Radical Scavenging | - | [6][7] |
| 4-Hexylresorcinol | - | - | [8][9][10] |
| Benzene-1,2,4-triol | Oxidative DNA Damage | - | [11] |
Note: Quantitative IC50 values for Gallic Acid and 4-Hexylresorcinol are highly dependent on the specific assay conditions and are thus not presented as a single value. Benzene-1,2,4-triol has been shown to induce oxidative DNA damage, indicating its pro-oxidant potential in certain contexts.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol to a specific concentration (e.g., 0.1 mM).
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is critical for their development as therapeutic agents.
Antioxidant Mechanism of Phenolic Compounds
Phenolic compounds, including benzene-1,2,4-triol and its derivatives, primarily exert their antioxidant effects through three main mechanisms: hydrogen atom transfer (HAT), single-electron transfer (SET), and metal chelation. In HAT, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In SET, the phenolic compound donates an electron to the free radical. The ability of these compounds to chelate metal ions, such as iron, prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[12]
Caption: General antioxidant mechanisms of phenolic compounds.
Antimicrobial Mechanism of Benzene-1,2,4-triol: Iron Scavenging
Unlike many other phenolic compounds that disrupt bacterial cell membranes, benzene-1,2,4-triol appears to exert its antimicrobial effect by limiting the availability of iron to bacterial cells.[1][2] Iron is an essential nutrient for bacterial growth and virulence. By chelating iron, benzene-1,2,4-triol effectively starves the bacteria of this critical element, leading to growth inhibition.
Caption: Proposed antimicrobial mechanism of Benzene-1,2,4-triol.
Experimental Workflow for Activity Screening
The general workflow for screening the biological activity of a novel compound like this compound involves a series of in vitro assays followed by more complex cellular and in vivo studies.
Caption: A typical workflow for evaluating the biological activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Gallic Acid and Quercetin by HPTLC and In Vitro Antioxidant Activity of Averrhoa carambola Linn. : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cosmetic Chemist [thecosmeticchemist.com]
- 9. researchgate.net [researchgate.net]
- 10. myskinrecipes.com [myskinrecipes.com]
- 11. Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron and its complexation by phenolic cellular metabolites: From oxidative stress to chemical weapons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 3,5-Dimethylbenzene-1,2,4-triol and Trolox
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data
In the continuous search for potent antioxidant compounds, both novel and established molecules are subject to rigorous evaluation. This guide provides a comparative analysis of the antioxidant capacity of 3,5-Dimethylbenzene-1,2,4-triol against the well-established standard, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to provide a scientifically grounded estimation of its potential antioxidant efficacy relative to Trolox.
Executive Summary
Trolox, a water-soluble analog of vitamin E, is a widely accepted benchmark for antioxidant capacity, frequently used to express the antioxidant potential of other compounds in "Trolox Equivalents" (TE). Its antioxidant activity stems from the hydrogen-donating hydroxyl group on its chroman ring. This compound, a substituted benzenetriol, is hypothesized to exhibit significant antioxidant activity due to the presence of three hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to neutralize free radicals. The presence of electron-donating methyl groups is also expected to enhance its antioxidant potential.
This guide will delve into the common in vitro assays used to quantify antioxidant capacity, present available quantitative data for Trolox and structurally similar compounds to this compound, and provide detailed experimental protocols for key assays.
Quantitative Comparison of Antioxidant Capacity
Due to the absence of direct experimental data for this compound in the reviewed literature, this section presents data for Trolox and the parent compound, 1,2,4-benzenetriol, to provide a contextual comparison. The antioxidant capacity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or by the Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Trolox | DPPH | 3.77[1] | 1.0 (by definition) |
| ABTS | 2.34 - 2.93[1][2] | 1.0 (by definition) | |
| FRAP | 0.24[2] | 1.0 (by definition) | |
| 1,2,4-Benzenetriol | DPPH | Data not available | Data not available |
| Autooxidation Inhibition | Inhibits autooxidation of polyphenolic metabolites[3] | Data not available |
Note: The antioxidant activity of phenolic compounds is highly dependent on the specific assay conditions, including the solvent and pH. The data presented here is for comparative purposes.
Mechanism of Antioxidant Action: A Comparative Overview
The antioxidant activity of both Trolox and phenolic compounds like this compound primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer (SET), where an electron is transferred to the radical.
General Antioxidant Mechanism of Phenolic Compounds
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
The resulting phenoxyl radical from the antioxidant is typically less reactive than the initial free radical and can be stabilized by resonance, thus terminating the radical chain reaction. In the case of this compound, the presence of three hydroxyl groups provides multiple sites for hydrogen donation, and the methyl groups can further stabilize the resulting radical through electron donation.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed protocols for three widely used in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standard in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution, which is monitored spectrophotometrically.
Experimental Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard (Trolox) to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Experimental Workflow for FRAP Assay
Caption: Workflow of the FRAP (Ferric Reducing Antioxidant Power) assay.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
After a specific incubation time (e.g., 30 minutes) at 37°C, measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of FeSO₄ or Trolox.
Conclusion
For a definitive comparison, experimental evaluation of this compound using standardized antioxidant assays such as DPPH, ABTS, and FRAP is essential. The protocols provided in this guide offer a robust framework for conducting such evaluations. Researchers and drug development professionals are encouraged to perform these assays to quantify the antioxidant capacity of this compound and directly compare it to Trolox, which would provide valuable data for its potential application as a novel antioxidant agent.
References
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the efficacy of 3,5-Dimethylbenzene-1,2,4-triol and its phenolic relatives. This guide synthesizes available data on their antioxidant, anti-inflammatory, and cytotoxic properties, providing a framework for future research and development.
The strategic placement of functional groups on a phenolic backbone can dramatically alter its biological activity. This guide delves into the efficacy of this compound, a methylated derivative of benzene-1,2,4-triol, and compares it with its parent compound and other relevant phenols. While direct comparative studies on this compound are limited, this guide extrapolates from established structure-activity relationships and data on closely related compounds to provide a comprehensive overview.
Structure-Activity Relationship: The Impact of Methylation
The introduction of methyl groups to a phenolic ring can influence its biological activity in several ways. Methylation of a hydroxyl group is known to reduce the antioxidant activity of the compound.[1] This is because the hydroxyl group is a primary site for radical scavenging, and its modification diminishes this capacity. Conversely, methylation of the benzene ring can modulate the compound's lipophilicity and steric hindrance, which can affect its interaction with biological targets.
Five key factors are known to influence the antioxidant activities of phenolic compounds:
-
The stability of the resulting phenoxyl radical after hydrogen donation.
-
The number of hydrogen atoms the phenol can donate.
-
The rate of hydrogen atom donation.
-
The ease with which the phenoxyl radical combines with other free radicals.
-
The potential formation of new antioxidants after the initial reaction.[2]
Comparative Efficacy
Based on the principles of structure-activity relationships and available data on related compounds, a comparative efficacy profile can be projected.
Antioxidant Activity
The antioxidant activity of phenols is largely dependent on the number and arrangement of hydroxyl groups. Benzene-1,2,4-triol, with its three hydroxyl groups, is expected to be a potent antioxidant. The methylation in this compound does not directly block the hydroxyl groups, suggesting it would retain significant antioxidant potential. However, the steric hindrance introduced by the methyl groups might slightly modulate its interaction with free radicals compared to its non-methylated counterpart.
Anti-inflammatory Activity
Cytotoxicity
Benzene-1,2,4-triol is a known metabolite of benzene and has been shown to induce cytotoxicity and apoptosis in various cell lines, including HL-60 human myeloid cells and Chinese Hamster Ovary (CHO) cells.[8][9] Studies have shown that benzene-1,2,4-triol can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[9][10] The cytotoxicity of benzene metabolites follows the general trend: 1,4-benzoquinone > hydroquinone > catechol > 1,2,4-benzenetriol > phenol > benzene.[8] The addition of methyl groups in this compound could potentially alter its cytotoxic profile, but further studies are required to confirm this.
Quantitative Data Summary
Due to the limited direct comparative data for this compound, the following table provides a summary of available data for related phenols to serve as a benchmark for future studies.
| Compound | Assay | Cell Line | IC50 / LD50 | Reference |
| Benzene-1,2,4-triol | Cytotoxicity (LD50) | CHO Cells | > 2mM | [8] |
| Hydroquinone | Cytotoxicity (LD50) | CHO Cells | 40 µM | [8] |
| Catechol | Cytotoxicity (LD50) | CHO Cells | > 2mM | [8] |
| Phenol | Cytotoxicity (LD50) | CHO Cells | > 2mM | [8] |
| 1,4-Benzoquinone | Cytotoxicity (LD50) | CHO Cells | 10 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Preparation of ABTS radical cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the test compound is added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is monitored at the specific wavelength over a set period.
-
Calculation: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Anti-inflammatory Activity Assays
Inhibition of Albumin Denaturation Assay
-
Reaction mixture: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer. The test compound is added to the BSA solution at various concentrations.
-
Induction of denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
Measurement: After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage of inhibition of denaturation is calculated. A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).
-
Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Pathways
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General mechanism of antioxidant action by phenolic compounds.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of inflammation and potential inhibition by phenolic compounds.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 1,2,4-benzenetriol-generated active oxygen species and induction of phase II enzymes by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3,5-Dimethylbenzene-1,2,4-triol and Its Isomers for Drug Development Applications
A comprehensive guide for researchers and drug development professionals on the structural confirmation and comparative properties of 3,5-Dimethylbenzene-1,2,4-triol and related isomers, presenting key data to inform strategic research and development decisions.
This guide provides a detailed comparison of this compound with its structural isomers, focusing on their chemical properties and potential biological activities relevant to drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Confirmation of Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4, and two methyl (-CH3) groups at positions 3 and 5. This specific arrangement of functional groups dictates its physicochemical properties and biological reactivity.
Key Structural Identifiers:
Comparative Analysis with Structural Isomers
For a comprehensive understanding of its potential, this compound is compared with its structural isomers, including other dimethylated benzenetriols. While specific experimental data for this compound is limited in publicly available literature, data from its parent compound, benzene-1,2,4-triol (hydroxyquinol), and other related isomers provide valuable insights.
Table 1: Physicochemical Properties of Benzene-1,2,4-triol and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4380-94-3 | C8H10O3 | 154.16 |
| Benzene-1,2,4-triol | 533-73-3 | C6H6O3 | 126.11[2] |
| 2,4-Dimethylbenzene-1,3,5-triol | 4463-02-9 | C8H10O3 | 154.16 |
| 4,6-Dimethylbenzene-1,2,3-triol | 15316-92-4 | C8H10O3 | 154.16[3] |
Potential Biological and Chemical Activities
Substituted phenols, particularly benzenetriols, are known for their antioxidant and cytotoxic properties, making them interesting candidates for drug development, especially in oncology and inflammatory diseases. The addition of methyl groups can influence the lipophilicity, metabolic stability, and biological activity of the parent molecule.
Antioxidant Activity
Cytotoxicity
The cytotoxic effects of benzene metabolites have been a subject of study. For instance, benzene-1,2,4-triol has been shown to induce apoptosis and DNA damage in various cell lines.[4][5] The methylation pattern on the benzene ring is expected to modulate this activity.
Table 2: Biological Activity Data for Benzene-1,2,4-triol
| Biological Activity | Cell Line | Endpoint | Result |
| Antimicrobial | Xanthomonas citri subsp. citri | MIC | 0.05 mM[6][7] |
| Cytotoxicity | K562 cells | Viability | Concentration-dependent inhibition[8] |
| Cytotoxicity | HL-60 cells | Apoptosis | Increased apoptosis[4] |
| Genotoxicity | Human lymphocytes, HL60 cells | Micronuclei formation | Increased micronuclei formation[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the evaluation of compounds like this compound.
Synthesis of Benzene-1,2,4-triol (Parent Compound)
A common method for the synthesis of benzene-1,2,4-triol involves the hydrolysis of 1,2,4-triacetoxybenzene. This precursor is prepared by the acid-catalyzed reaction of p-benzoquinone with acetic anhydride.[9] Another approach is the oxidation of resorcinol with hydrogen peroxide.[9]
1H NMR Spectroscopy
1H NMR is a fundamental technique for structural elucidation. For benzene-1,2,4-triol in D2O, the following characteristic shifts are observed: 6.84 (d, 1H), 6.53 (d, 1H), and 6.40 (dd, 1H).[10] The spectrum of this compound would show additional signals corresponding to the two methyl groups.
Antioxidant Assays (General Protocol)
Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Logical Workflow for Compound Evaluation
The following diagram illustrates a logical workflow for the evaluation of a novel compound like this compound in a drug discovery context.
Caption: Workflow for the evaluation of a new chemical entity.
Signaling Pathway Implication
Given the known effects of related polyphenols, this compound could potentially modulate cellular signaling pathways involved in oxidative stress and cell death. For instance, the generation of reactive oxygen species (ROS) by benzenetriols can trigger apoptotic pathways.
References
- 1. 4380-94-3|this compound|BLDPharm [bldpharm.com]
- 2. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethylbenzene-1,2,3-triol | C8H10O3 | CID 53440038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Independent Verification of 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties of 3,5-Dimethylbenzene-1,2,4-triol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document leverages predicted data from computational models and compares it with experimental data for related compounds. This approach offers a preliminary assessment and underscores the necessity for empirical validation.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its analogs is presented below. The data for the target compound are predicted, while the data for the analogs are based on available experimental values.
| Property | This compound (Predicted) | Benzene-1,2,4-triol (Experimental) | 2,4-Dimethylbenzene-1,3,5-triol (Experimental) |
| CAS Number | 4380-94-3 | 533-73-3 | 4463-02-9 |
| Molecular Formula | C₈H₁₀O₃ | C₆H₆O₃ | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol | 126.11 g/mol | 154.16 g/mol |
| Melting Point | N/A | 141 °C[1] | N/A |
| Boiling Point | N/A | N/A | N/A |
| Water Solubility | N/A | N/A | N/A |
| pKa | N/A | N/A | N/A |
| XLogP3 | N/A | 1.5 | N/A |
Biological Activity
Phenolic compounds, including benzenetriols and their derivatives, are known to exhibit a range of biological activities, primarily attributed to their antioxidant properties.
This compound: Specific experimental data on the biological activity of this compound is not currently available in the public domain.
Benzene-1,2,4-triol: This compound has demonstrated antimicrobial activity against various bacteria, including Xanthomonas citri subsp. citri.[2] However, it is prone to oxidative dimerization, which can reduce its antimicrobial efficacy.[2] The mechanism of action appears to involve limiting the availability of iron to bacterial cells rather than membrane permeabilization.[2]
2,4-Dimethylbenzene-1,3,5-triol: While specific biological activity data is limited, as a member of the aromatic polyol class, it is anticipated to possess antioxidant properties due to the presence of multiple hydroxyl groups.[3] The methyl groups may influence its lipophilicity and steric hindrance, potentially affecting its biological interactions.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the properties of this compound and its alternatives.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in a melting point apparatus.[4]
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[5]
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[4]
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.
Protocol:
-
An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Filtration through a fine-pore filter may be necessary.
-
The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as the mass or moles of the compound dissolved per unit volume of the solvent.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution. Spectrophotometric and potentiometric titrations are common methods for its determination.
Protocol (Spectrophotometric Method):
-
A series of buffer solutions with known pH values are prepared.
-
A stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water mixture) is prepared.[6]
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[6]
-
The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH.
-
The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of the curve.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[1]
-
A working solution of DPPH with a specific absorbance at a particular wavelength (e.g., 517 nm) is prepared by diluting the stock solution.[1]
-
Solutions of the test compound at various concentrations are prepared.
-
A specific volume of the test compound solution is mixed with a specific volume of the DPPH working solution.[2]
-
The mixture is incubated in the dark for a set period (e.g., 30 minutes).[2]
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Visualizations
Experimental Workflow for Antioxidant Activity Comparison
Caption: Workflow for comparing the antioxidant activity of this compound and its analogs.
Potential Signaling Pathway Modulated by Phenolic Antioxidants
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Safe Disposal of 3,5-Dimethylbenzene-1,2,4-triol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 3,5-Dimethylbenzene-1,2,4-triol, a compound that requires careful handling due to its potential hazards. The following procedures are based on established safety protocols for structurally similar chemicals and should be executed in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the inherent hazards of this compound and to use appropriate personal protective equipment (PPE). Based on data for analogous compounds, this compound is expected to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | To avoid inhalation of dust or vapors.[1] |
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Wash skin thoroughly after handling[1].
II. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for disposal[3][4].
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water. Remove and launder contaminated clothing before reuse[1][3].
III. Disposal Procedures
The disposal of this compound must be conducted through an approved waste disposal plant[1]. It is imperative to follow all institutional, local, and national environmental regulations.
Waste Collection and Labeling:
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Pathway:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the specific procedures for chemical waste pickup and disposal.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials while awaiting pickup.
-
Professional Disposal: The chemical waste will be collected by a licensed hazardous waste disposal company for appropriate treatment and disposal, which may include incineration or other approved methods.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dimethylbenzene-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3,5-Dimethylbenzene-1,2,4-triol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Hazard Classification
| Hazard Statement | GHS Category | Description |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Ingestion of the substance can be harmful to your health. |
| Causes skin irritation | Skin irritation, Category 2 | Direct contact with the skin can cause irritation. |
| Causes serious eye damage | Serious eye damage, Category 1 | Direct contact with the eyes can cause serious, potentially irreversible, damage. |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | Inhalation of dust or fumes may irritate the respiratory system. |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling airborne particles and causing respiratory irritation. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Provides a barrier against accidental skin contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
Detailed Procedural Guidance
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Inhaled: Move the person into fresh air.
Spill and Leak Procedures:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the material from entering drains.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Clean the affected area thoroughly.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store in a locked-up area.
-
Exposure to air and light may affect product quality.
Disposal Plan:
All waste materials, including contaminated PPE, empty containers, and the chemical itself, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
